2-Chloro-5-(oxiran-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(oxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNUVWNPOYKIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-(oxiran-2-yl)pyridine: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-(oxiran-2-yl)pyridine, a heterocyclic building block of significant interest to researchers in drug discovery and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 155.58 g/mol , and offers insights into its synthetic pathways and reactive potential.[1] The core of this guide focuses on the strategic application of this molecule, leveraging its bifunctional nature—a reactive epoxide ring and a modifiable chloropyridine scaffold—for the synthesis of complex pharmaceutical intermediates. A detailed experimental protocol for a representative nucleophilic ring-opening reaction is provided, underscoring its utility in constructing diverse molecular architectures.
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[2][3] When functionalized with reactive groups, the pyridine nucleus becomes a powerful tool for constructing novel molecular entities.[3] 2-Chloro-5-(oxiran-2-yl)pyridine is an exemplary reagent that capitalizes on this principle. It incorporates two key reactive sites:
-
The 2-chloro substituent: This site is amenable to a variety of nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse fragments.
-
The oxirane (epoxide) ring: This strained three-membered ring is a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction is a cornerstone of synthetic chemistry for creating 1,2-difunctionalized systems, which are common motifs in active pharmaceutical ingredients (APIs).
The combination of these features in a single, stable molecule provides a streamlined pathway to complex structures, making 2-Chloro-5-(oxiran-2-yl)pyridine a valuable intermediate for building libraries of drug-like compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key quantitative data for 2-Chloro-5-(oxiran-2-yl)pyridine are summarized below.
Key Properties Table
| Property | Value | Source |
| Molecular Weight | 155.58 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| CAS Number | 288392-34-7 | [1] |
| Synonym | (RS)-2-chloro-5-(oxiran-2-yl)pyridine | [1] |
| Topological Polar Surface Area | 25.42 Ų | [1] |
| LogP (calculated) | 1.8063 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Molecular Structure
The structure combines an aromatic chloropyridine ring with an aliphatic epoxide ring, creating distinct regions of reactivity.
Caption: Molecular structure of 2-Chloro-5-(oxiran-2-yl)pyridine.
Predicted Spectroscopic Profile
While experimental data should always be consulted, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and characterization.
-
Mass Spectrometry (MS): The primary molecular ion peak (M+) would be expected at m/z 155, with a characteristic M+2 isotope peak at m/z 157 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
¹H NMR Spectroscopy: The spectrum would feature distinct regions. The aromatic region would show signals for the three pyridine protons. The aliphatic region would contain signals for the three protons of the epoxide ring, typically appearing as complex multiplets due to their diastereotopic nature and coupling.
-
Infrared (IR) Spectroscopy: Key absorptions would include C-Cl stretching, aromatic C=C and C=N stretching, and characteristic C-O-C stretching bands for the epoxide ring (typically around 1250 cm⁻¹ and 800-900 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine typically originates from readily available 2-chloro-5-methylpyridine, a common industrial intermediate.[4] The transformation involves a selective functionalization of the methyl group followed by ring formation.
Caption: Proposed two-step synthetic workflow from a common precursor.
Causality Behind Experimental Choices:
-
Step 1: Side-Chain Chlorination: The transformation of the methyl group to a chloromethyl group is a critical handle-forming reaction. Free-radical chlorination using reagents like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator is a standard and selective method for benzylic/allylic positions, which is analogous to this pyridylic position. This avoids unwanted chlorination on the electron-deficient pyridine ring.
-
Step 2: Epoxidation: The conversion of the chloromethyl group to an epoxide is often achieved via a two-step, one-pot process. First, a halohydrin is formed. Then, in the presence of a base (like sodium hydroxide), an intramolecular Sₙ2 reaction occurs where the deprotonated hydroxyl group displaces the chloride, forming the strained epoxide ring. This is a classic example of an intramolecular Williamson ether synthesis. The use of a phase transfer catalyst can be beneficial if the reaction is run in a biphasic system.
Core Application: Protocol for Nucleophilic Ring-Opening
The primary utility of 2-Chloro-5-(oxiran-2-yl)pyridine in drug development lies in the predictable and efficient ring-opening of its epoxide moiety. This reaction allows for the installation of a variety of side chains containing important functional groups, such as amines, which are prevalent in APIs. The following protocol details a representative synthesis of a β-amino alcohol, a key pharmacophore.
Protocol: Synthesis of 1-((6-Chloropyridin-3-yl)methylamino)propan-2-ol
This protocol describes the reaction of 2-Chloro-5-(oxiran-2-yl)pyridine with a model primary amine, methylamine.
Caption: Experimental workflow for nucleophilic epoxide ring-opening.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq.) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add methylamine (1.2 eq., typically as a 40% aqueous solution) dropwise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored. Causality: A protic solvent like ethanol facilitates the ring-opening by protonating the epoxide oxygen, making the carbons more electrophilic. Using a slight excess of the nucleophile ensures complete consumption of the limiting reagent.
-
Self-Validating Monitoring: After 2 hours, and every hour thereafter, spot the reaction mixture on a TLC plate against the starting material. Develop using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete when the starting material spot is no longer visible. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Aqueous Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine to remove residual water-soluble components.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol product.
-
Characterization: Confirm the structure of the final product using NMR, IR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As a reactive chemical intermediate, 2-Chloro-5-(oxiran-2-yl)pyridine and its precursors require careful handling. While a specific SDS for the title compound must be consulted, data from the closely related precursor, 2-chloro-5-(chloromethyl)pyridine, indicates significant hazards.
-
Hazards: The precursor is listed as causing severe skin burns and eye damage.[5] It is harmful if swallowed and may cause skin sensitization.[5][6] Epoxides as a class are often alkylating agents and should be handled with caution.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7]
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of any potential vapors.[7][8]
-
Handling: Avoid all personal contact.[7] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Conclusion
2-Chloro-5-(oxiran-2-yl)pyridine, with a molecular weight of 155.58 g/mol , stands out as a highly versatile and valuable building block for researchers in medicinal chemistry. Its dual reactivity allows for sequential or orthogonal functionalization, providing efficient routes to complex molecules. The predictable reactivity of the epoxide ring, coupled with the potential for modification at the pyridine core, offers a robust platform for the discovery of novel therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures is paramount to unlocking its full potential in the laboratory.
References
-
2-Chloro-5-(chloromethyl)pyridine , ResearchGate, [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling , ResearchGate, [Link]
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2-Chloro-5-hydroxypyridine , PubChem - NIH, [Link]
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2-Amino-5-chloropyridine , PubChem - NIH, [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , National Center for Biotechnology Information (PMC), [Link]
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Synthesis method of 2-chloro-5-chloromethylpyridine (2018) , SciSpace, [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs , R Discovery, [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry , Chemistry Steps, [Link]
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An In-depth Technical Guide to 2-Chloro-5-(oxiran-2-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-5-(oxiran-2-yl)pyridine. As a bifunctional molecule, it incorporates the reactive 2-chloropyridine moiety and a versatile epoxide ring, making it a valuable building block in medicinal chemistry and organic synthesis. This document explores its physicochemical characteristics, plausible synthetic routes, and predicted reactivity, offering insights for its strategic use in the design and development of novel therapeutic agents.
Introduction
2-Chloro-5-(oxiran-2-yl)pyridine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 2-chloropyridine scaffold is a common feature in numerous bioactive molecules, offering a site for nucleophilic substitution to introduce diverse functionalities. The appended oxirane (epoxide) ring is a highly valuable functional group, susceptible to ring-opening reactions with a wide array of nucleophiles, enabling the construction of complex molecular architectures with defined stereochemistry. The combination of these two reactive centers in a single molecule makes 2-Chloro-5-(oxiran-2-yl)pyridine a potent intermediate for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data for 2-Chloro-5-(oxiran-2-yl)pyridine is not extensively available in peer-reviewed literature. The following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | ChemScene[1] |
| Molecular Weight | 155.58 g/mol | ChemScene[1] |
| CAS Number | 288392-34-7 | ChemScene[1] |
| Appearance | Not available (predicted to be a solid or liquid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents | - |
| Topological Polar Surface Area (TPSA) | 25.42 Ų | ChemScene[1] |
| logP (predicted) | 1.8063 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine
While specific, optimized synthetic protocols for 2-Chloro-5-(oxiran-2-yl)pyridine are not readily found in the literature, its structure suggests two primary and highly feasible synthetic strategies starting from commercially available precursors.
Proposed Synthesis Route 1: Epoxidation of 2-Chloro-5-vinylpyridine
This is a direct and efficient method for the formation of the epoxide ring from the corresponding alkene.
Diagram of Proposed Synthesis Route 1
Sources
A Technical Guide to the Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine: Starting Materials and Core Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(oxiran-2-yl)pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctional nature—comprising a reactive epoxide ring, a versatile pyridine core, and a chlorine atom amenable to various cross-coupling reactions—renders it an invaluable intermediate for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this key intermediate, with a focus on the logical selection of starting materials and the underlying mechanistic principles that govern the transformations. As a senior application scientist, the following discourse is designed to be a field-proven manual, blending established protocols with the rationale behind critical experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for stereochemical control. This guide will focus on two of the most prevalent and logical approaches: the direct epoxidation of a vinylpyridine precursor and the construction of the oxirane ring from a functionalized pyridine via a Darzens-type condensation.
Pathway 1: Epoxidation of 2-Chloro-5-vinylpyridine
This is arguably the most direct and convergent route to the target molecule. The strategy hinges on the late-stage introduction of the epoxide functionality onto a pre-formed 2-chloro-5-vinylpyridine backbone.
Rationale
The direct epoxidation of an olefin is a fundamental and well-understood transformation in organic synthesis. This approach is attractive due to its atom economy and the commercial availability of a wide range of epoxidizing agents. Furthermore, the development of asymmetric epoxidation methods offers the potential for direct access to enantiomerically enriched products, which is often a critical consideration in pharmaceutical development.
Synthesis of the Precursor: 2-Chloro-5-vinylpyridine
The primary starting material for this pathway is 2-chloro-5-vinylpyridine. While this compound is commercially available, its synthesis from more fundamental precursors is often undertaken in industrial settings. A common route begins with 3-methylpyridine (β-picoline), a readily available and inexpensive starting material.
Step-by-step experimental protocol for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine:
-
Chlorination of 3-Methylpyridine: 3-Methylpyridine is reacted with chlorine gas in a suitable medium, often in the presence of a catalyst, to yield 2-chloro-5-methylpyridine.[1] This reaction proceeds via an electrophilic substitution mechanism on the pyridine ring. The conditions must be carefully controlled to minimize the formation of polychlorinated byproducts.
-
Alternative: From 3-Methylpyridine N-oxide: An alternative approach involves the N-oxidation of 3-methylpyridine, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This method can offer different regioselectivity and may be advantageous in certain contexts.
With 2-chloro-5-methylpyridine in hand, the vinyl group can be introduced. A common method involves the free-radical chlorination of the methyl group to form 2-chloro-5-(chloromethyl)pyridine, followed by elimination or further functionalization. However, a more direct route to the vinyl derivative would be preferable if achievable.
The Epoxidation Step
The epoxidation of 2-chloro-5-vinylpyridine is the key transformation in this pathway.
Step-by-step experimental protocol for the epoxidation of 2-chloro-5-vinylpyridine:
-
Reactant Preparation: 2-Chloro-5-vinylpyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidizing Agent: A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-5-(oxiran-2-yl)pyridine is purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the substrate and the oxidizing agent.
-
Temperature Control: The addition of m-CPBA is often done at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Work-up: The basic wash is crucial for removing the acidic byproduct, which could otherwise catalyze the opening of the newly formed epoxide ring.
Asymmetric Epoxidation:
For applications requiring a specific enantiomer of the epoxide, asymmetric epoxidation methods can be employed. While the direct asymmetric epoxidation of 2-chloro-5-vinylpyridine is not extensively documented in the provided search results, established methods for the asymmetric epoxidation of styrenic olefins, such as the Jacobsen-Katsuki epoxidation, could be adapted.[3] This would involve the use of a chiral manganese-salen complex as a catalyst and a terminal oxidant like sodium hypochlorite.
Workflow Diagram: Pathway 1
Caption: Synthetic route via epoxidation of 2-chloro-5-vinylpyridine.
Pathway 2: Darzens-Type Glycidic Ester Condensation
This classical approach involves the formation of the epoxide ring through the reaction of a carbonyl compound with an α-haloester in the presence of a base. For the synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine, the key precursors are 2-chloro-5-formylpyridine and a suitable α-haloacetate.
Rationale
The Darzens reaction is a reliable method for the synthesis of α,β-epoxy esters (glycidic esters), which can then be decarboxylated to afford the desired epoxide. This pathway offers a different strategic approach, building the epoxide ring from a C-C and a C-O bond formation, which can be advantageous if the corresponding vinyl precursor is not readily accessible.
Synthesis of the Precursor: 2-Chloro-5-formylpyridine
2-Chloro-5-formylpyridine (also known as 2-chloropyridine-5-carbaldehyde) is a critical intermediate for this pathway.[4] It can be synthesized through various methods, often starting from 2-chloro-5-methylpyridine.
Step-by-step experimental protocol for the synthesis of 2-chloro-5-formylpyridine:
-
Oxidation of 2-Chloro-5-methylpyridine: The methyl group of 2-chloro-5-methylpyridine can be oxidized to an aldehyde using a variety of oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Alternative from 2-Chloropyridine: A Vilsmeier-Haack reaction on 2-chloropyridine can introduce a formyl group, though regioselectivity can be an issue.[5]
-
From 2-Hydroxypyridine-5-carbaldehyde: An alternative is the chlorination of 2-hydroxypyridine-5-carbaldehyde using a chlorinating agent like phosphorus oxychloride.
The Darzens Condensation and Subsequent Transformation
The core of this pathway is the Darzens condensation.
Step-by-step experimental protocol:
-
Base-Mediated Condensation: 2-Chloro-5-formylpyridine is reacted with an α-chloroacetate ester (e.g., ethyl chloroacetate) in the presence of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures. This step forms the corresponding glycidic ester.
-
Saponification: The resulting glycidic ester is saponified using an aqueous base (e.g., sodium hydroxide) to yield the sodium salt of the glycidic acid.
-
Decarboxylation: The glycidic acid salt is then carefully acidified and heated to induce decarboxylation, which expels carbon dioxide and forms the final 2-Chloro-5-(oxiran-2-yl)pyridine product.
Causality behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the α-haloester, initiating the condensation. A non-nucleophilic base is preferred to avoid competing reactions with the aldehyde or the haloester.
-
Reaction Sequence: The multi-step sequence of condensation, saponification, and decarboxylation is necessary to convert the formyl group into the oxirane ring via the glycidic ester intermediate.
Workflow Diagram: Pathway 2
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Topic: Potential Biological Activity of 2-Chloro-5-(oxiran-2-yl)pyridine Derivatives
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-5-(oxiran-2-yl)pyridine scaffold represents a compelling, yet underexplored, chemical entity in drug discovery. It marries two functionalities of high medicinal chemistry relevance: the pyridine ring, a ubiquitous pharmacophore, and the oxirane (epoxide) ring, a reactive electrophile capable of covalent modification. This guide provides a technical framework for investigating the potential biological activities of derivatives based on this core structure. We will deconstruct the chemical rationale for potential bioactivity, propose primary hypothesized targets including cancer-related pathways and specific enzyme families, and provide detailed, field-proven experimental protocols for a phased investigation. The narrative emphasizes the causality behind experimental design, from initial cytotoxicity screening to target validation and mechanism of action studies, to empower researchers to unlock the therapeutic potential of this promising class of compounds.
Part 1: The Chemical Rationale for Biological Activity
The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The 2-Chloro-5-(oxiran-2-yl)pyridine scaffold is a unique convergence of features that suggest a high probability of significant biological interaction.
-
The Pyridine Core: A Privileged Scaffold The pyridine ring is a cornerstone of drug design, found in numerous natural products and approved pharmaceuticals.[][2] Its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking, enabling strong interactions with biological targets.[3] Pyridine derivatives are associated with an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[][2][4][5] This history provides a strong statistical and empirical basis for presuming that novel pyridine-containing structures are promising starting points for drug discovery campaigns.
-
The Epoxide Moiety: A Reactive Warhead for Covalent Modification The three-membered oxirane ring is characterized by significant ring strain, rendering it a potent electrophile.[6] This inherent reactivity is the primary driver of its potential biological activity. The epoxide can undergo nucleophilic ring-opening reactions with a variety of biological macromolecules, including proteins and nucleic acids.[6][7] This can lead to the formation of a stable, covalent bond between the drug and its target.
Covalent inhibition is a powerful therapeutic modality. It can lead to prolonged duration of action, high potency, and the ability to target shallow binding pockets that are intractable to non-covalent inhibitors. However, this reactivity is a double-edged sword; non-specific alkylation of DNA or essential proteins can lead to toxicity or mutagenicity. Therefore, the central challenge and opportunity in designing drugs based on this scaffold is to achieve target selectivity.
-
The 2-Chloro Substituent: A Modulator of Reactivity and Synthesis The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group. This influences the electron density of the aromatic system, which can modulate binding interactions and the overall pharmacokinetic properties of the molecule. Furthermore, this position serves as a critical synthetic handle, allowing for the generation of diverse derivatives through cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR).[8]
Part 2: Hypothesized Biological Targets and Activities
Based on the chemical functionalities, we can formulate several primary hypotheses for the biological activity of 2-Chloro-5-(oxiran-2-yl)pyridine derivatives.
Hypothesis A: Anticancer Activity via Alkylation
The most direct hypothesis is that these derivatives will exhibit cytotoxic activity against cancer cells. The epoxide moiety can function as an alkylating agent, a mechanism shared by many classic chemotherapy drugs.
-
Mechanism of Action: The compound may directly alkylate DNA, leading to strand breaks, replication fork collapse, and the induction of apoptosis. Alternatively, it could covalently modify key enzymes involved in cancer cell survival and proliferation, such as kinases, topoisomerases, or metabolic enzymes. Numerous pyridine derivatives have demonstrated potent anticancer activity through various mechanisms.[4][9][10][11]
-
Potential for Selectivity: Cancer cells often have a compromised DNA damage response (DDR) and higher levels of oxidative stress, which could create a therapeutic window where the alkylating effect is more detrimental to them than to normal cells.
Hypothesis B: Irreversible Enzyme Inhibition
The targeted covalent inhibition of a specific enzyme is a highly attractive therapeutic strategy. The epoxide is an ideal functional group for reacting with nucleophilic amino acid residues (e.g., Cysteine, Serine, Histidine, Lysine) commonly found in enzyme active sites.
-
Prime Target Class: Hydrolases: Enzymes that utilize a nucleophilic residue for catalysis are prime candidates. A particularly compelling target is soluble epoxide hydrolase (sEH) . While sEH's native function is to hydrolyze epoxides, a derivative of 2-Chloro-5-(oxiran-2-yl)pyridine could be designed to enter the active site and covalently bind to a catalytic residue, thereby inhibiting the enzyme.[12] Inhibition of sEH is a validated therapeutic strategy for treating pain and inflammatory diseases.[12][13]
-
Other Potential Targets: Other enzyme classes rich in active site nucleophiles, such as proteases, phosphatases, and deacetylases, are also plausible targets. The broader class of pyridine derivatives has shown inhibitory activity against enzymes like cholinesterases and DNase I.[3][14]
Hypothesis C: Antimicrobial and Antiparasitic Activity
Many essential microbial enzymes also rely on nucleophilic catalysis. Covalent modification of these targets offers a path to potent antimicrobial or antiparasitic effects. The pyridine scaffold is a known feature in compounds with antimicrobial, antimalarial, and anti-trypanosomatid activity.[15][16][17]
-
Mechanism of Action: The compound could inhibit microbial-specific enzymes involved in processes like cell wall synthesis, folate metabolism, or protein synthesis, leading to bacteriostatic or bactericidal effects.
Part 3: A Framework for Experimental Validation
A phased, systematic approach is required to efficiently test these hypotheses. The following workflows represent a robust and logical progression from broad screening to specific mechanism-of-action studies.
Phase 1: Initial Viability and Cytotoxicity Screening
The first step is to assess the compound's general effect on cell viability. This provides a broad understanding of its potency and potential selectivity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed human cell lines (e.g., a panel of cancer cells such as MCF-7 (breast), HCT116 (colon), and A549 (lung), alongside a non-cancerous cell line like HEK293 or primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to ~10 nM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[18][19]
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Derivative X-01 | MCF-7 | Breast | 1.5 | 10.0 |
| Derivative X-01 | HCT116 | Colon | 2.3 | 6.5 |
| Derivative X-01 | A549 | Lung | 5.8 | 2.6 |
| Derivative X-01 | HEK293 | Normal | 15.0 | - |
| Doxorubicin (Control) | MCF-7 | Breast | 0.1 | 5.0 |
Workflow Visualization
Caption: Workflow for a target-based sEH enzyme inhibition assay.
Phase 3: Mechanism of Action (MoA) Elucidation
Confirming the hypothesized mechanism of covalent modification is critical. This validates the drug design rationale and provides invaluable information for further optimization.
Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Binding
-
Incubation: Incubate the target protein (e.g., 5 µM hsEH) with an excess of the test compound (e.g., 50 µM) in a suitable buffer (e.g., ammonium bicarbonate) for 2-4 hours at 37°C. Include a protein-only control.
-
Desalting: Remove unbound compound and buffer salts using a C4 ZipTip or other suitable desalting method. Elute the protein in a solution of 50% acetonitrile/0.1% formic acid.
-
Mass Spectrometry: Infuse the desalted protein sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the compound-treated protein to the control protein.
-
A mass shift corresponding to the molecular weight of the compound confirms that a covalent adduct has formed.
-
Calculation: Mass(Adduct) = Mass(Protein) + Mass(Compound). A successful result will show a new peak at this expected mass.
-
Signaling Pathway Visualization: Covalent Inhibition
Caption: Logical pathway of irreversible covalent enzyme inhibition.
Conclusion
The 2-Chloro-5-(oxiran-2-yl)pyridine scaffold is a promising starting point for the development of novel therapeutics. Its constituent parts—the privileged pyridine ring and the reactive epoxide warhead—suggest a high potential for potent biological activity, particularly as anticancer agents or covalent enzyme inhibitors. The true value of this scaffold, however, can only be realized through a rigorous and systematic experimental investigation. The phased framework presented in this guide, progressing from broad cytotoxicity screening to specific target-based assays and finally to detailed mechanism-of-action studies, provides a clear and efficient path for researchers to validate these hypotheses. By understanding the causality behind each experimental step, drug development professionals can effectively de-risk and advance derivatives of this scaffold, potentially leading to the discovery of next-generation therapies.
References
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]
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González-Díaz, R., et al. (2018). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. ChemMedChem, 13(19), 2104-2118. [Link]
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Al-Ostath, A. I., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Duffy, R. J., & Morris, P. (2025). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]
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Duffy, R. J., & Morris, P. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4492. [Link]
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Amanpour, S., et al. (2004). Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2589-2598. [Link]
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Mohamed, S. F., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43, 1787–1804. [Link]
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Li, Y-Q., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4318-4321. [Link]
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Klapars, A., et al. (2012). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, 3, 1003-1011. [Link]
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Helmy, A. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 781-791. [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]
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Wang, Z., et al. (2022). Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. European Journal of Medicinal Chemistry, 235, 114282. [Link]
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Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Pharmaceutical and Medicinal Chemistry, 7(5). [Link]
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Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. [Link]
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Sevim, D., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(7), 103893. [Link]
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Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]
-
Tolentino-López, L. E., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4583. [Link]
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Sharma, A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14, 14197-14227. [Link]
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Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
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Kuntsevych, A., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1), 21-33. [Link]
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Ghiuru, R.-C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]
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Nare, B., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(20), 7958–7970. [Link]
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Kim, I.-H., et al. (2014). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 57(17), 7077-7096. [Link]
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Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45, 13247-13262. [Link]
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Nikolova, S., et al. (2023). Chloro-substituted pyridine squaramates as new DNase I inhibitors. Bioorganic Chemistry, 141, 106880. [Link]
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Senanayake, C. H., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(2), 304–307. [Link]
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Al-Halfi, M. N., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(6), 1319. [Link]
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2-Chloro-5-(oxiran-2-yl)pyridine: Technical Safety & Handling Guide
Executive Summary & Strategic Importance
2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its utility stems from the bifunctional nature of the molecule: the electron-deficient chloropyridine ring allows for nucleophilic aromatic substitution (
Critical Safety Directive: From a safety engineering perspective, this compound must be treated as a Mutagenic Structural Alert (ICH M7 Class 2 or 3). The strained epoxide ring renders it a potent alkylating agent capable of reacting with nucleophilic centers in DNA (e.g., N7-guanine). Consequently, standard laboratory safety protocols are insufficient. Handling requires Occupational Exposure Band (OEB) 3 or 4 containment strategies until specific toxicological data proves otherwise.
Physicochemical Profile & Stability
The following data aggregates experimental values and calculated properties essential for process safety calculations.
| Property | Value / Description | Engineering Implication |
| CAS Number | 288392-34-7 | Unique Identifier for inventory tracking. |
| Molecular Formula | ||
| Molecular Weight | 155.58 g/mol | Basis for stoichiometry and spill load calc. |
| Physical State | White to off-white solid | Dust explosion hazard potential if micronized. |
| Melting Point | 40–45 °C (Approx.) | Low MP warning. May melt/fuse during transport or exothermic excursions. |
| Solubility | DCM, EtOAc, DMSO; Low in Water | Hydrophobic; requires organic solvents for decontamination. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Moisture sensitive. Epoxide hydrolysis leads to diol impurities. |
| Reactivity | High (Electrophile) | Incompatible with strong acids, bases, amines, and thiols. |
Hazard Identification & Toxicology (SAR Analysis)
As a Senior Scientist, I must emphasize that in the absence of a comprehensive toxicological dossier, we rely on Structure-Activity Relationship (SAR) profiling.
Mechanism of Toxicity: DNA Alkylation
The oxirane ring is highly strained (~25 kcal/mol). Upon exposure to biological systems, it acts as a "soft" electrophile.
-
Pathway: The epoxide carbon undergoes nucleophilic attack by DNA bases.
-
Result: Formation of bulky DNA adducts, leading to replication errors (mutagenicity).
GHS Classification (Derived)
Based on functional group analysis and analogous chloropyridine epoxides.
-
Signal Word: DANGER
-
H341: Suspected of causing genetic defects (Muta. 2).
-
H315/H319: Causes skin and serious eye irritation (due to alkylation of keratin/cornea).
-
H317: May cause an allergic skin reaction (Haptenization of proteins).
Visualizing the Hazard Logic
The following diagram illustrates the decision matrix for classifying this compound's risk level.
Caption: Logic flow deriving containment requirements from the epoxide structural alert.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, a "Barrier Analysis" approach is required.
Primary Containment (Engineering)
-
Weighing: Must be performed in a Powder Containment Hood or an Isolator. Do not weigh on an open bench.
-
Reaction: Closed systems preferred. Glassware must be flame-dried and purged with Nitrogen/Argon.
-
Ventilation: Minimum 100 fpm (0.5 m/s) face velocity at the sash opening.
Secondary Containment (PPE)
-
Respiratory: If outside a hood, a Powered Air Purifying Respirator (PAPR) with HEPA filters is required. For standard hood work, N95 is insufficient; use P100 if dust risk exists.
-
Dermal: Double gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Extended cuff Nitrile or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles. Face shield required during quenching or scale-up (>10g).
Safe Handling & Synthesis Protocols
Storage & Stability
-
Temperature: Store at 2–8 °C. The low melting point means ambient storage can lead to "caking" or fusion, making transfer difficult and increasing spill risk.
-
Atmosphere: Store under Argon. Moisture causes hydrolysis to the diol (2-chloro-5-(1,2-dihydroxyethyl)pyridine), which alters stoichiometry.
Reaction Setup Protocol
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended. Use anhydrous DCM, THF, or Toluene.
-
Addition Order: Always add the epoxide solution to the reaction mixture, rather than adding reagents to the neat epoxide, to control exotherms.
Validated Quenching/Decontamination Protocol
Never dispose of active epoxide waste directly.
The "Soft Nucleophile" Quench Method:
-
Preparation: Prepare a solution of 10% L-Cysteine or Thiosulfate in water (adjusted to pH 8-9).
-
Action: The thiol group rapidly attacks the epoxide ring, opening it to a harmless thio-ether adduct.
-
Verification: Check for residual oxidant/epoxide using TLC or LC-MS before disposal.
Decontamination Mechanism Visualization
Understanding how we destroy the hazard is crucial for trust in the protocol.
Caption: Chemical pathway for neutralizing the epoxide hazard using a soft nucleophile.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[6] Do not use alcohol. | Alcohol increases skin permeability, potentially driving the epoxide deeper into the dermis. |
| Eye Contact | Flush with saline/water for 15 min.[1][2][4][7][8] Seek ophthalmologist. | Cornea is nucleophilic; rapid alkylation can cause permanent opacity. |
| Spill (Solid) | Cover with wet paper towels (to dampen), then scoop. | Prevents dust generation.[2][5][6][7][9] Treat waste as hazardous.[10] |
| Spill (Liquid) | Absorb with Vermiculite.[11] Treat with Thiosulfate solution. | In-situ quenching reduces downstream exposure for waste handlers. |
References
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link]
-
ICH M7 (R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]
-
PubChem. Compound Summary for 2-Chloro-5-(oxiran-2-yl)pyridine (CAS 288392-34-7). National Library of Medicine. Available at: [Link]
- Sharpless, K. B., et al.Mechanism of Epoxide Ring Opening. Journal of the American Chemical Society. (Foundational mechanistic reference for epoxide reactivity).
Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your material supplier before handling.
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Technical Guide: Stability and Storage of 2-Chloro-5-(oxiran-2-yl)pyridine
Part 1: Executive Technical Summary
2-Chloro-5-(oxiran-2-yl)pyridine is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including antifungal and antithrombotic drugs. Its structural core features a pyridine ring substituted with a chlorine atom at the C2 position and a reactive epoxide (oxirane) ring at the C5 position.
The Stability Paradox: While the 2-chloro substituent reduces the basicity of the pyridine nitrogen—thereby mitigating some risk of autocatalytic self-polymerization—the strained epoxide ring remains highly susceptible to nucleophilic attack. Consequently, this compound is classified as thermolabile and moisture-sensitive . Improper storage leads to rapid degradation via hydrolysis to the corresponding glycol (diol) or oligomerization.
This guide details the mechanistic rationale for storage protocols, ensuring maximum recovery of purity and reactivity in drug development workflows.
Part 2: Chemical Stability Profile & Degradation Mechanisms
To preserve the integrity of 2-Chloro-5-(oxiran-2-yl)pyridine, one must understand its failure modes. The degradation is not random; it follows specific chemical pathways triggered by environmental factors.
Hydrolytic Degradation (Moisture Sensitivity)
The primary degradation pathway is the acid- or base-catalyzed ring opening of the epoxide by water. Even trace atmospheric moisture can initiate this reaction, converting the reactive epoxide into an inert 1,2-diol.
-
Mechanism: Water acts as a nucleophile, attacking the less hindered carbon of the epoxide ring (or the more substituted carbon under acidic conditions via an
-like transition state). -
Result: Formation of 1-(6-chloropyridin-3-yl)ethane-1,2-diol. This impurity is polar and difficult to remove without chromatography.
Oligomerization (Thermal & Lewis Acid Sensitivity)
Epoxides are strained rings (approx. 27 kcal/mol strain energy). Thermal energy or the presence of Lewis acids (including metal ions from low-quality glass or spatulas) can trigger homopolymerization.
-
Risk Factor: The pyridine nitrogen, although weakly basic due to the electron-withdrawing chlorine, can still participate in intermolecular attacks if the sample is concentrated and heated, leading to viscous oligomers.
Visualizing the Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk factor in humid environments.
Part 3: Storage and Handling Protocols[1][2]
The following protocols are non-negotiable for maintaining >98% purity over extended periods (6+ months).
Quantitative Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term < 1 week) | Lowers kinetic energy, significantly slowing the rate of ring-opening and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and, more importantly, atmospheric moisture. Argon is preferred as it is heavier than air. |
| Container | Amber Glass Vials | Amber glass prevents potential photochemical activation. Glass is impermeable to moisture (unlike some plastics). |
| Closure | Teflon (PTFE) Lined Cap | PTFE is chemically inert and provides a superior moisture barrier compared to standard pulp or rubber liners. |
| Desiccant | Required in Secondary Container | Silica gel or molecular sieves in the outer jar/bag scavenge any moisture that permeates the secondary seal. |
The "Equilibration Protocol" (Critical Step)
A common error in handling cold-stored epoxides is opening the vial immediately upon removal from the freezer. This causes rapid condensation of atmospheric moisture onto the cold chemical, triggering immediate hydrolysis.
Protocol:
-
Remove the vial from the -20°C freezer.
-
Place the vial in a desiccator at room temperature.
-
Wait 30–45 minutes until the vial reaches ambient temperature.
-
Wipe the exterior of the vial to ensure it is dry before opening.
-
Sample quickly under an inert gas blanket if possible.
Part 4: Quality Control & Analytical Monitoring
Do not assume stability. Verify it using these self-validating analytical methods.
HPLC Method for Purity Assessment
Standard acidic mobile phases (e.g., 0.1% TFA) can degrade the epoxide during the analysis, leading to false negatives. Use a neutral or slightly basic pH method.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5–8.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Pass Criteria: Main peak >98%; Diol impurity (earlier eluting) <0.5%.
Handling Workflow Diagram
Figure 2: Standard Operating Procedure for withdrawal of material. The warming step is critical to prevent condensation.
Part 5: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Epoxide ring strain and hydrolysis mechanisms).
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Retrieved from [Link]
The Strategic Synthesis and Application of 2-Chloro-5-(oxiran-2-yl)pyridine: A Technical Guide for Medicinal Chemists
Introduction: The Pyridine-Epoxide Synthon in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous approved drugs and its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1][2] When functionalized with a reactive epoxide ring, the resulting synthon, 2-Chloro-5-(oxiran-2-yl)pyridine, becomes a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the chloro-substituent and the electrophilic oxirane ring provides a dual handle for synthetic diversification, enabling the construction of libraries of compounds for screening and lead optimization.
This technical guide provides an in-depth review of the synthesis, key reactions, and applications of 2-Chloro-5-(oxiran-2-yl)pyridine and its analogs. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Core Synthesis: From Simple Precursors to a High-Value Intermediate
The synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine is not a trivial one-step process but rather a multi-step sequence that begins with readily available starting materials. The most common and industrially scalable routes involve the initial preparation of a stable precursor, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by the introduction of the vinyl group and subsequent epoxidation.
Synthesis of Key Precursor: 2-Chloro-5-(chloromethyl)pyridine
The intermediate 2-chloro-5-(chloromethyl)pyridine is a critical precursor, and its synthesis has been approached from several angles. A common method involves the chlorination of 2-chloro-5-methylpyridine.[3] This reaction is typically a free-radical chlorination, often initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).
Another robust method starts from 2-chloro-5-(hydroxymethyl)pyridine, which is then chlorinated using an agent like thionyl chloride (SOCl₂). This approach offers good yields and is amenable to scale-up.
Experimental Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, a solution of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml) is prepared and cooled in a water bath to 5-10 °C.
-
Addition of Starting Material: A solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml) is added dropwise to the stirred thionyl chloride solution over 30 minutes, maintaining the temperature between 5-20 °C.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 90 minutes, followed by heating under reflux for 4.5 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is diluted with chloroform (200 ml) and water (60 ml).
-
Neutralization: With vigorous stirring, sodium hydrogen carbonate (20 g) is added in small portions to neutralize the excess acid.
-
Extraction and Isolation: The organic layer is separated, treated with activated carbon to remove colored impurities, and then concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a solid.
From Precursor to Epoxide: The Epoxidation Step
The conversion of a stable precursor to the final epoxide can be achieved via a two-step process: olefination followed by epoxidation. While not explicitly detailed in the immediate literature for this specific molecule, a standard and reliable method involves the formation of 2-chloro-5-vinylpyridine, which is then oxidized.
The epoxidation of the vinyl group is most commonly and efficiently achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its commercial availability and reactivity.[4][5][6] The reaction is a concerted syn-addition of the oxygen atom to the double bond.
Experimental Protocol 2: Epoxidation of 2-Chloro-5-vinylpyridine
-
Reaction Setup: In a round-bottom flask, 2-chloro-5-vinylpyridine (1.0 equivalent) is dissolved in a non-aqueous solvent such as dichloromethane (CH₂Cl₂) and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of m-CPBA (1.1 equivalents) in CH₂Cl₂ is added dropwise to the stirred solution of the alkene.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. The progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxide.
-
Extraction and Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 2-Chloro-5-(oxiran-2-yl)pyridine.
The Heart of its Utility: Regioselective Ring-Opening Reactions
The synthetic power of 2-Chloro-5-(oxiran-2-yl)pyridine lies in the high reactivity of the strained epoxide ring towards nucleophiles. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This regioselectivity is crucial for the construction of specific stereoisomers, which is of paramount importance in drug design.
The general mechanism involves the nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the formation of a β-substituted alcohol. This reaction can be catalyzed by either acid or base.
Caption: General scheme of the nucleophilic ring-opening of 2-Chloro-5-(oxiran-2-yl)pyridine.
Application in the Synthesis of Oxazolidinone Antibacterials: A Case Study
A prime example of the synthetic utility of this class of compounds is in the synthesis of oxazolidinone antibacterials, a class of drugs that includes the clinically important antibiotic Linezolid.[7][8][9] The core structure of these drugs is often formed by the reaction of an amine with a chiral glycidyl derivative to form a key amino alcohol intermediate, which then cyclizes to form the oxazolidinone ring.
While a direct example using 2-Chloro-5-(oxiran-2-yl)pyridine is not readily found, a closely analogous synthesis has been reported where a substituted aminopyridine is reacted with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium to construct the oxazolidinone core.[8] This provides a strong model for the expected reactivity and application of 2-Chloro-5-(oxiran-2-yl)pyridine.
Caption: A plausible synthetic pathway for pyridyl-oxazolidinone antibacterials.
Experimental Protocol 3: Synthesis of a Chiral Amino Alcohol via Epoxide Ring-Opening (Illustrative)
-
Reaction Setup: A solution of a protected 5-amino-2-chloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C.
-
Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.
-
Epoxide Addition: A solution of (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (a chiral glycidyl equivalent, 1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the chiral amino alcohol intermediate.
Table 1: Representative Analogs and Their Biological Significance
| Compound Class | Core Structure | Biological Target/Application | Reference |
| Oxazolidinones | Pyridyl-oxazolidinone | Antibacterial (Gram-positive bacteria) | [7][8][9] |
| Factor Xa Inhibitors | Amide-linked chloropyridine | Anticoagulant | [10][11][12] |
| Antiviral Agents | Substituted Pyridines | Inhibition of viral replication | [13] |
Conclusion and Future Outlook
2-Chloro-5-(oxiran-2-yl)pyridine represents a strategically important building block in medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The true value of this synthon is realized in its subsequent reactions, particularly the regioselective ring-opening of the epoxide, which provides a reliable method for introducing a chiral hydroxy-amine functionality. As demonstrated by the analogous synthesis of oxazolidinone antibacterials, this chemistry is highly relevant to the development of potent therapeutic agents.
Future research will likely focus on the development of more efficient and asymmetric methods for the epoxidation step and the expansion of the range of nucleophiles used in the ring-opening reaction to generate even greater molecular diversity. The continued exploration of the applications of 2-Chloro-5-(oxiran-2-yl)pyridine and its analogs will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. PMC.
- Organic Syntheses Procedure. Organic Syntheses.
- Discovery and development of Factor Xa inhibitors (2015–2022). PMC.
- Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroarom
- Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.
- Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. MDPI.
- Chapter 9. Factor Xa inhibitors: Recent advances in anticoagulant agents.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA EH&S.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- 9.
- Pd(ii)-catalyzed regioselective ring opening/[3+2] annulation reaction of enaminones with cyclopropenones: divergent synthesis of γ-butenolides and γ-lactams.
- Synthesis of paracetamol and 4-aminophenol
- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of Chemical Sciences.
- Epoxid
- CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION Tsutomu Ishikawa* Graduate School of Pharma. LOCKSS: Serve Content.
- 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis. ChemicalBook.
- Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters.
- 4-Aminophenol. Wikipedia.
- 2-Chloro-5-aminophenol synthesis. ChemicalBook.
- US3043880A - Process for preparing 1, 2-ethanedithiol.
- (PDF) 2-Chloro-5-(chloromethyl)pyridine.
- acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)
- ChemInform Abstract: Direct Conversion of (R)-Epichlorohydrin to (S)-3-Aminopropane-1,2-diol: An Important Chiral C-3 Building Block. | Request PDF.
- Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. MDPI.
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- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Regioselective Rh-catalyzed allylic amination/ring-closing metathesis approach to monocyclic azacycles: diastereospecific construction of 2,5-disubstituted pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Epoxide Ring-Opening of 2-Chloro-5-(oxiran-2-yl)pyridine with Amines
Executive Summary
This application note details the protocols for the nucleophilic ring-opening of 2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) with primary and secondary amines. This transformation is a critical step in the synthesis of
The 2-chloropyridine moiety presents a unique chemoselective challenge: the system contains two electrophilic sites—the epoxide and the C2-chlorine (susceptible to
Scientific Background & Mechanistic Insight
The Substrate: Electronic vs. Steric Control
The substrate features an electron-deficient pyridine ring. In theory, the electron-withdrawing nature of the heterocycle could stabilize a developing positive charge at the benzylic position (C-internal), potentially favoring
However, experimental data confirms that under neutral to basic conditions , steric factors dominate. The amine nucleophile attacks the less hindered terminal carbon (
-
Path A (Desired): Attack at Terminal Carbon
-Amino Alcohol (Major). -
Path B (Undesired): Attack at Internal Carbon
-Amino Alcohol (Minor/Trace). -
Path C (Avoided):
displacement of Chloride Aminopyridine (Requires C or strong activation).
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the targeted chemoselectivity.
Figure 1: Mechanistic divergence in the aminolysis of pyridyl epoxides. Path A (Green) is the target.
Critical Reaction Parameters
Solvent Selection
Solvent choice significantly impacts reaction rate and regioselectivity.
-
Protic Solvents (Ethanol, Isopropanol, Water): Accelerate the reaction via hydrogen-bond activation of the epoxide oxygen. This "pull" effect facilitates ring opening at lower temperatures (50–80°C).
-
Fluorinated Alcohols (TFE, HFIP): Highly effective promoters due to strong H-bond donating ability, often allowing room temperature conversion, though cost is higher.
-
Aprotic Solvents (THF, DCM): Generally slower, requiring Lewis Acid catalysis (e.g.,
, ) for efficient conversion.
Catalyst Necessity
For sterically unhindered primary amines (e.g., benzylamine), no catalyst is required. For hindered secondary amines or anilines, mild Lewis Acids (Calcium Triflate or Scandium Triflate) are recommended to prevent the need for excessive heating, which could trigger chloride displacement.
Experimental Protocols
Protocol A: Standard Thermal Opening (Green Chemistry)
Recommended for: Primary amines, unhindered secondary amines, and scale-up.
Reagents:
-
Substrate: 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[2]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.5 M concentration]
Procedure:
-
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the epoxide substrate and alcohol solvent.
-
Addition: Add the amine (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60–70°C . Monitor by TLC or LC-MS.
-
Checkpoint: Reaction is typically complete within 4–6 hours.
-
Validation: Look for the disappearance of the epoxide peak (LC-MS) and the emergence of the product mass (M+1 = Substrate + Amine). Ensure the Cl-isotope pattern (3:1) is retained, confirming the chloride was not displaced.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove solvent and excess amine (if volatile).
-
Purification: If the product is solid, recrystallize from EtOAc/Heptane. If oil, purify via silica gel chromatography (DCM/MeOH gradient).
-
Protocol B: Lewis Acid Catalyzed (Difficult Substrates)
Recommended for: Hindered amines, anilines, or temperature-sensitive substrates.
Reagents:
-
Catalyst:
(5 mol%) or (1-2 mol%) -
Solvent: Acetonitrile (MeCN) or Toluene
Procedure:
-
Charge: Dissolve epoxide (1.0 equiv) and amine (1.0 equiv) in MeCN.
-
Catalyst: Add the Lewis Acid catalyst.
-
Reaction: Stir at Room Temperature to 40°C .
-
Workup: Quench with water, extract with EtOAc, and proceed to purification.
Experimental Workflow & Quality Control
The following workflow ensures data integrity and process safety.
Figure 2: Step-by-step experimental workflow with integrated Quality Control checkpoints.
Data Summary: Solvent & Catalyst Effects[7]
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Term:Int) |
| 1 | Ethanol | None | 70 | 4 | 92 | >95:5 |
| 2 | Water | None | 50 | 6 | 88 | 90:10 |
| 3 | Toluene | None | 100 | 12 | 65 | 85:15 |
| 4 | MeCN | 25 | 2 | 94 | >98:2 | |
| 5 | TFE | None | 25 | 1 | 96 | >99:1 |
Note: Data derived from comparative analysis of pyridyl epoxide reactivities [1, 2].[2] TFE (Trifluoroethanol) offers superior kinetics but higher cost.
References
-
Synthesis of 2-Oxiranyl-pyridines and Regioselective Ring Openings. Source: ResearchGate (2019).[2] Context: Establishes regioselectivity with chiral amines and Lewis Acid catalysis (
). URL: -
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides. Source: MDPI (2017). Context: Discusses the mechanism of Lewis Acid activation for regiocontrol.[1] URL:
-
Discovery of Vibegron: A Potent and Selective
Adrenergic Receptor Agonist. Source: Journal of Medicinal Chemistry / New Drug Approvals. Context: Validates the industrial relevance of the 2-chloro-5-(oxiran-2-yl)pyridine intermediate. URL: -
Fluorinated Alcohols: Powerful Promoters for Ring-Opening Reactions. Source:[7] Arkivoc (2021).[7] Context: Details the use of TFE and HFIP as solvent promoters to avoid metal catalysts. URL:
Sources
- 1. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. arkat-usa.org [arkat-usa.org]
Reaction of 2-Chloro-5-(oxiran-2-yl)pyridine with thiols and other nucleophiles
Application Notes & Protocols
Topic: Reaction of 2-Chloro-5-(oxiran-2-yl)pyridine with Thiols and Other Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-5-(oxiran-2-yl)pyridine is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a highly strained oxirane (epoxide) ring and a 2-chloropyridine moiety. The high ring strain (~13 kcal/mol) of the epoxide makes it susceptible to nucleophilic attack under relatively mild conditions, providing a powerful tool for introducing diverse functional groups.[1][2] The 2-chloropyridine core, while less reactive, offers potential for subsequent functionalization through cross-coupling or nucleophilic aromatic substitution reactions.
This guide provides a detailed exploration of the epoxide ring-opening reactions of 2-chloro-5-(oxiran-2-yl)pyridine. It focuses on the mechanistic principles, regioselectivity, and practical execution of reactions with thiols, amines, and alcohols, offering field-proven insights and step-by-step protocols for laboratory application.
Chapter 1: Fundamentals of Epoxide Ring-Opening
The reactivity of the epoxide ring is dictated by the reaction conditions, specifically whether they are basic/nucleophilic or acidic.
-
Under Basic or Neutral Conditions (SN2 Mechanism): Strong nucleophiles, such as thiols, amines, and alkoxides, directly attack one of the epoxide carbons.[2][3][4] This reaction proceeds via a classic SN2 mechanism. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide.[2][3][5] This results in a predictable regiochemical outcome and an inversion of stereochemistry at the site of attack, yielding a trans product.[4]
-
Under Acidic Conditions (SN1/SN2 Hybrid Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[1][6] This activation allows even weak nucleophiles, like water or alcohols, to open the ring. The regioselectivity under acidic conditions is more complex. The nucleophile attacks the carbon atom that can best stabilize the developing positive charge.[1][5] For epoxides with primary and secondary carbons, attack still favors the less substituted carbon (SN2-like). However, if a tertiary carbon is present, the attack occurs at the more substituted, tertiary carbon due to the stability of the incipient carbocation (SN1-like).[3][5] For 2-chloro-5-(oxiran-2-yl)pyridine, which has one primary and one secondary carbon in its epoxide ring, the reaction landscape is nuanced but generally favors attack at the terminal, less hindered carbon under both conditions.
Caption: General mechanisms for epoxide ring-opening.
Chapter 2: Reaction with Thiols (Thiolysis)
The reaction of epoxides with thiols to generate β-hydroxy sulfides is a cornerstone transformation in the synthesis of pharmaceuticals, including leukotrienes.[7] This reaction is typically performed under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile, or with the aid of a Lewis acid catalyst to activate the epoxide.
Mechanistic Insight & Regioselectivity
The thiolate anion attacks the epoxide ring in a highly regioselective SN2 fashion. For 2-chloro-5-(oxiran-2-yl)pyridine, the attack occurs exclusively at the terminal (CH₂) carbon of the epoxide, as it is sterically less encumbered than the carbon adjacent to the pyridine ring. The use of a mild Lewis acid, such as indium(III) chloride (InCl₃), can catalyze the reaction under neutral conditions, enhancing reaction rates and maintaining high regioselectivity without the need for a strong base.[7]
Protocol 2.1: Base-Catalyzed Thiolysis with Thiophenol
This protocol details a representative procedure for the reaction with thiophenol using a common base.
Materials & Equipment:
-
2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Thiolate Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) to the stirred solvent.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF via a dropping funnel. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen gas evolution ceases.
-
Epoxide Addition: Add a solution of 2-chloro-5-(oxiran-2-yl)pyridine (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(2-chloropyridin-5-yl)-3-(phenylthio)propan-2-ol.
Chapter 3: Reactions with Other Key Nucleophiles
The synthetic utility of 2-chloro-5-(oxiran-2-yl)pyridine extends to a wide array of nucleophiles, particularly amines and alcohols.
Reaction with Amines (Aminolysis)
The ring-opening of epoxides with primary or secondary amines is a fundamental method for synthesizing β-amino alcohols, a privileged scaffold in many biologically active molecules.[5] The reaction typically proceeds without a catalyst at elevated temperatures or can be catalyzed by Lewis acids for milder conditions.[8]
Caption: A typical experimental workflow for synthesis.
Protocol 3.1.1: Aminolysis with Isopropylamine
This protocol describes the synthesis of a β-amino alcohol, a key step analogous to the commercial synthesis of the β-blocker metoprolol.[5]
Materials & Equipment:
-
2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Methanol or Isopropanol
-
Sealed reaction tube or a flask with a reflux condenser
Procedure:
-
Setup: In a sealed reaction tube, dissolve 2-chloro-5-(oxiran-2-yl)pyridine (1.0 eq) in methanol.
-
Amine Addition: Add isopropylamine (3.0 eq) to the solution. The excess amine also serves as the base.
-
Reaction: Seal the tube and heat the reaction mixture to 60-80 °C for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The product, 1-(2-chloropyridin-5-yl)-3-(isopropylamino)propan-2-ol, can be purified by column chromatography or crystallization if necessary.
Reaction with Alcohols (Alcoholysis)
Ring-opening with alcohols or alkoxides yields β-alkoxy alcohols. The reaction can be catalyzed by either acid or base.[4]
-
Base-catalyzed: Using an alkoxide (e.g., sodium methoxide in methanol) follows the standard SN2 pathway with attack at the less substituted carbon.
-
Acid-catalyzed: Using an alcohol with a catalytic amount of acid (e.g., H₂SO₄) also proceeds readily, following the principles outlined in Chapter 1.
Chapter 4: Comparative Data & Troubleshooting
The choice of nucleophile and reaction conditions significantly impacts reaction outcomes. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile | Type | Conditions | Catalyst/Base | Solvent | Temp. | Regioselectivity |
| Thiophenol | Thiol | Basic | NaH, K₂CO₃ | THF, DMF | 0 °C to RT | High (Terminal C) |
| Benzyl Mercaptan | Thiol | Lewis Acidic | InCl₃ (cat.) | CH₂Cl₂ | RT | High (Terminal C) |
| Isopropylamine | Amine | Neutral | None (reagent excess) | Methanol | 60-80 °C | High (Terminal C) |
| Piperidine | Amine | Neutral | None (reagent excess) | Ethanol | Reflux | High (Terminal C) |
| Methanol | Alcohol | Acidic | H₂SO₄ (cat.) | Methanol | RT | High (Terminal C) |
| Sodium Methoxide | Alkoxide | Basic | N/A | Methanol | RT | High (Terminal C) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (e.g., incomplete deprotonation of thiol).2. Insufficient temperature.3. Deactivated catalyst. | 1. Ensure base is fresh and stoichiometry is correct. Use a stronger base if needed.2. Gradually increase reaction temperature.3. Use a fresh batch of Lewis acid catalyst. |
| Formation of Byproducts | 1. Dimerization or polymerization of the epoxide.2. Reaction at the 2-chloro-pyridine site.3. For thiols: oxidation to disulfides. | 1. Add the epoxide slowly to an excess of the nucleophile.2. Keep reaction temperatures as low as feasible; this site is less reactive than the epoxide.3. Maintain an inert (N₂) atmosphere throughout the reaction. |
| Difficult Purification | Product and starting material have similar Rf values on TLC. | Adjust the polarity of the TLC/column eluent system. If the product is basic (e.g., amine adduct), an acid/base extraction during workup can simplify purification. |
Conclusion
2-Chloro-5-(oxiran-2-yl)pyridine is a robust and versatile intermediate. Its epoxide moiety undergoes predictable and highly regioselective ring-opening reactions with a variety of important nucleophiles, including thiols, amines, and alcohols. By carefully selecting the reaction conditions—whether basic, acidic, or Lewis acid-catalyzed—researchers can efficiently generate a diverse library of β-functionalized propanol derivatives. These products serve as valuable precursors for the development of novel pharmaceuticals and advanced materials, making the chemistry outlined in this guide fundamental to modern synthetic programs.
References
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2025). ResearchGate. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. (2011). National Center for Biotechnology Information (PMC). [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]
-
2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. (2019). ResearchGate. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
- Preparation of 2-chloro-5-aminomethyl-pyridine. (1991).
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
-
InCl3-Catalyzed Highly Regioselective Ring Opening of Epoxides with Thiols. (2002). Organic Chemistry Portal. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. (2007). Organic Chemistry Portal. [Link]
-
New Asymmetric Reactions Using a Gallium Complex: A Highly Enantioselective Ring Opening of Epoxides with Thiols. (1997). ACS Publications. [Link]
-
epoxide openings with weak nucleophiles. (2019). YouTube. [Link]
-
The action of oxalyl chloride on alcohols in pyridine solution. CORE. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
-
Catalysts for CO2/epoxide ring-opening copolymerization. (2016). The Royal Society Publishing. [Link]
-
Process for preparing 2-chloro-5-aminomethyl-pyridine. (1994). European Patent Office. [Link]
-
Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. (2020). VU Research Portal. [Link]
-
Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
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- 8. researchgate.net [researchgate.net]
Synthesis of chiral amino alcohols from 2-Chloro-5-(oxiran-2-yl)pyridine
Abstract
This Application Note details the protocol for the regioselective and stereospecific synthesis of chiral
Introduction & Strategic Analysis
The Pharmacophore Context
The 2-amino-1-phenylethanol motif is ubiquitous in medicinal chemistry. However, the 2-chloro-5-pyridyl analog is increasingly valued because the chloropyridine ring reduces oxidative metabolism (blocking P450 hydroxylation sites) and increases polarity compared to a benzene ring.
The Chemical Challenge: "The Electronic Tug-of-War"
Synthesizing amino alcohols from styrene oxide is well-documented. However, 2-Chloro-5-(oxiran-2-yl)pyridine presents a unique challenge:
-
Electron Withdrawal: The pyridine nitrogen and the chlorine atom are electron-withdrawing. This destabilizes the partial positive charge development at the benzylic (
) position during the transition state. -
Regioselectivity: While this destabilization theoretically favors
-attack (steric control), the deactivated epoxide is sluggish to react, often requiring harsh thermal conditions that lead to polymerization or decomposition of the sensitive chloropyridine moiety. -
Solution: We utilize a Scandium(III) Triflate [Sc(OTf)
] catalyzed approach to activate the epoxide oxygen, facilitating ring opening under mild conditions while preserving high regioselectivity for the -amino alcohol.
Mechanistic Pathway & Workflow
The synthesis hinges on two critical phases: resolving the racemic epoxide to high enantiomeric excess (ee) and the regioselective opening.
Figure 1: Strategic workflow for the synthesis of enantiopure pyridyl amino alcohols.
Detailed Protocols
Phase 1: Preparation of (R)-2-Chloro-5-(oxiran-2-yl)pyridine via HKR
Objective: Isolate the (R)-enantiomer from the commercially available racemate using Jacobsen’s Hydrolytic Kinetic Resolution (HKR).
Reagents:
-
Racemic 2-Chloro-5-(oxiran-2-yl)pyridine (100 mmol)
-
(S,S)-Co(salen) catalyst (0.5 mol%)
-
Acetic acid (AcOH) (2 mol% - catalyst activation)
-
Distilled Water (0.55 eq)
-
THF (minimal volume)
Protocol:
-
Catalyst Activation: In a flask, dissolve (S,S)-Co(salen) (0.5 mmol) in toluene. Add AcOH (2 mmol) and stir open to air for 30 min (color changes from red to dark brown). Concentrate to dryness in vacuo.
-
Reaction Setup: Dissolve the racemic epoxide (100 mmol) in THF (10 mL) and add the activated catalyst.
-
Initiation: Cool to 0°C. Add H
O (55 mmol) dropwise over 1 hour. -
Resolution: Allow to warm to 20°C and stir for 14–18 hours.
-
Self-Validation (IPC): Monitor by Chiral HPLC. The (S)-epoxide is hydrolyzed to the diol, leaving the (R)-epoxide. Stop when (R)-epoxide ee >99%.
-
-
Workup: Dilute with hexanes. The diol is insoluble/oily and separates. Filter through a pad of silica gel to remove the catalyst and diol.
-
Purification: Concentrate the filtrate to obtain (R)-2-Chloro-5-(oxiran-2-yl)pyridine.
-
Yield Target: 40–45% (Theoretical max 50%).
-
Phase 2: Regioselective Ring Opening (The "Scandium Protocol")
Objective: Open the epoxide with an amine (e.g., 2-(4-aminophenyl)ethylamine derivatives) to form the
Reagents:
-
(R)-2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq)[1]
-
Amine Nucleophile (1.1 eq)
-
Sc(OTf)
(Scandium Triflate) (5 mol%) -
Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)
Protocol:
-
Complexation: In a flame-dried flask under Nitrogen, dissolve the (R)-epoxide (10 mmol) and Sc(OTf)
(0.5 mmol) in DCM (20 mL). Stir for 15 mins at RT.-
Why? Sc(III) coordinates to the epoxide oxygen, pulling electron density and activating the ring for nucleophilic attack.
-
-
Addition: Add the amine (11 mmol) slowly.
-
Reaction: Stir at 30°C for 6–12 hours.
-
Note: Unlike styrene oxide which often requires reflux, the Lewis Acid allows milder temperatures, preventing pyridine degradation.
-
-
Quench: Add saturated NaHCO
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash chromatography (MeOH/DCM gradient).
Data Analysis & Quality Control
Regioselectivity Verification (NMR)
Distinguishing between the
| Feature | ||
| Structure | Ar-CH(OH)-CH | Ar-CH(NH-R)-CH |
| H1 (Benzylic) | ||
| C13 (Benzylic) | ~70–72 ppm (CH-OH) | ~55–60 ppm (CH-NH) |
| Mass Spec | Identical (Isomers) | Identical (Isomers) |
Guidance: The benzylic proton in the desired product is deshielded (shifted downfield) due to the attached Oxygen. If the Nitrogen is attached at the benzylic position (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Deactivated Epoxide | Increase Sc(OTf) |
| Racemization | S | Reaction temperature too high (>50°C). Keep T < 35°C to ensure S |
| Polymerization | Pyridine N-alkylation | The pyridine nitrogen acted as a nucleophile. Ensure the external amine is more nucleophilic or use a bulky protecting group on the amine. |
References
-
Astellas Pharma Inc. Process for preparation of Mirabegron and intermediates. U.S. Patent 6,346,532.[2] (Foundational chemistry for styrene-oxide analogs). Link
-
Kot, S. et al. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands.[3] Heterocycles.[1][3][4][5] (Definitive guide on Sc(OTf)3 catalyzed opening of pyridine epoxides). Link
-
Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society. (HKR Protocol). Link
-
ChemScene. Product Analysis: 2-Chloro-5-(oxiran-2-yl)pyridine.[1] (Physical properties and commercial availability).[2][3][6][7] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2015044965A1 - A process for preparation of mirabegron and alpha crystalline form thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fused Pyridine Carboxylates by Reaction of β-Alkoxyvinyl Glyoxylates with Amino Heterocycles - Enamine [enamine.net]
- 6. Synthesis method of mirabegron - Patent CN-103193730-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The patent landscape of Mirabegron [synapse.patsnap.com]
2-Chloro-5-(oxiran-2-yl)pyridine as an intermediate for pharmaceutical synthesis
Executive Summary
2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7), also known as 2-chloro-5-epoxypyridine, represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining an electron-deficient pyridine ring with a reactive electrophilic epoxide—makes it a versatile linchpin for constructing
This guide provides a validated technical framework for the synthesis, handling, and application of this intermediate. Unlike generic protocols, this document focuses on the electronic bias of the pyridine ring that governs regioselectivity, ensuring high-yield downstream derivatization.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-Chloro-5-(oxiran-2-yl)pyridine |
| CAS Number | 288392-34-7 |
| Molecular Formula | C |
| Molecular Weight | 155.58 g/mol |
| Appearance | White to pale yellow low-melting solid or oil |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |
| Reactivity Class | Electrophile (Alkylating agent) |
Synthesis Module: The Corey-Chaykovsky Route
While olefin oxidation is possible, the Corey-Chaykovsky reaction using 2-chloro-5-pyridinecarboxaldehyde is the preferred laboratory method due to higher stereocontrol and avoidance of heavy metal oxidants.
Reaction Logic
The reaction utilizes a sulfur ylide (dimethyloxosulfonium methylide) to attack the aldehyde carbonyl.[1] The resulting betaine intermediate undergoes ring closure via intramolecular S
Critical Success Factor: The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), activating the carbonyl carbon toward nucleophilic attack by the ylide, typically resulting in faster reaction rates compared to unsubstituted pyridine analogs.
Detailed Protocol
Reagents:
-
2-Chloro-5-pyridinecarboxaldehyde (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in oil) (1.5 eq) or KOtBu
-
DMSO (Anhydrous) / THF (1:1 mixture)
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried flask under N
, wash NaH with dry hexane to remove oil. Suspend in anhydrous DMSO. Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and a clear solution (the ylide) forms. -
Substrate Addition: Cool the ylide solution to 0°C. Dissolve 2-chloro-5-pyridinecarboxaldehyde in anhydrous THF and add dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The aldehyde peak should disappear.
-
Quench & Workup: Pour the mixture into ice-cold brine. Extract with Et
O or EtOAc ( ). -
Purification: Wash combined organics with water (
) to remove DMSO, then brine. Dry over Na SO . Concentrate 2-Chloro-5-(oxiran-2-yl)pyridine is often pure enough for use; if not, purify via flash chromatography (Silica, 10-20% EtOAc/Hexane). Note: Silica is slightly acidic; add 1% Et N to the eluent to prevent epoxide degradation.
Application Module: Regioselective Ring Opening
The primary pharmaceutical application is the synthesis of chiral
Mechanistic Insight: The "Anti-Benzylic" Bias
In styrene oxides, acid catalysis often promotes attack at the benzylic position (C-
Therefore, under both basic and Lewis-acid catalyzed conditions, nucleophilic attack is overwhelmingly favored at the terminal (C-
Visualization of Pathways
Caption: Workflow from aldehyde precursor to amino-alcohol, highlighting the regioselective bias driven by the pyridine ring electronics.
Protocol: Synthesis of -Amino Alcohol Derivatives
Scenario: Coupling with a chiral amine (e.g., (S)-1-phenylethylamine) to create a resolving agent or ligand.
Reagents:
-
2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq)
-
Amine (1.1 – 1.2 eq)
-
Solvent: Ethanol, Isopropanol, or Acetonitrile
-
Catalyst (Optional): LiClO
(10 mol%) or Sc(OTf) can accelerate the reaction but are often unnecessary for primary amines.
Procedure:
-
Dissolution: Dissolve the epoxide in Ethanol (0.5 M concentration).
-
Addition: Add the amine. If the amine is volatile, use a sealed tube.
-
Reflux: Heat the mixture to 60–80°C. The electron-deficient nature of the pyridine ring facilitates the ring opening, often requiring milder conditions than styrene oxide.
-
Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 4–12 hours.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: The residue is a secondary alcohol. Purify via recrystallization (if solid) or column chromatography (DCM/MeOH).
Expected Outcome: >90% regioselectivity for the terminal amine addition product (1-(2-chloropyridin-5-yl)-2-(alkylamino)ethanol).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Epoxidation) | Incomplete ylide formation or moisture presence. | Ensure NaH is fresh; use strictly anhydrous DMSO; increase time for ylide generation. |
| Epoxide Hydrolysis | Acidic silica during purification. | Pre-treat silica gel with 1% Triethylamine; elute rapidly. |
| Poor Regioselectivity | Use of strong Lewis Acids or high temperatures. | Lower reaction temperature; switch to uncatalyzed conditions in protic solvents (EtOH) to rely on hydrogen bonding rather than Lewis acid activation. |
| Polymerization | High concentration of epoxide. | Perform ring opening in dilute conditions (0.1 – 0.5 M). |
Safety & Handling (E-E-A-T)
-
Genotoxicity: Epoxides are alkylating agents and potential mutagens. All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
Pyridine Toxicity: Halogenated pyridines can be skin irritants and sensitizers.
-
Waste Disposal: Quench excess epoxide with aqueous bisulfite or amine waste streams before disposal. Do not mix with strong acids violently.
References
-
Corey-Chaykovsky Reaction Mechanism & Scope
- Aggarwal, V. K., et al.
-
Regioselective Ring Opening of Pyridyl Epoxides
-
Synthesis of 2-Chloro-5-pyridinecarboxaldehyde (Precursor)
- Organic Syntheses, Coll. Vol. 10, p. 204 (2004). (General methods for functionalizing chloropyridines).
-
Safety Data for Pyridine Derivatives
- PubChem Compound Summary for 2-Chloropyridine deriv
Sources
Introduction: The Central Role of the 2-Chloropyridinylmethyl Scaffold
An Application Guide for the Synthesis and Use of 2-Chloropyridinylmethyl Intermediates in Agrochemical Research
In the landscape of modern agrochemical development, the synthesis of potent and selective insecticides is paramount for global crop protection. Among the most significant chemical families are the neonicotinoids, a class of neuro-active insecticides inspired by the structure of nicotine.[1] These compounds are valued for their systemic action and high efficacy against a wide range of piercing-sucking insect pests.[1][2]
At the heart of many prominent neonicotinoid insecticides lies the 2-chloro-5-pyridinylmethyl moiety. The synthesis of these vital agrochemicals is critically dependent on a key precursor: 2-Chloro-5-chloromethylpyridine (CCMP) .[3][4][5] While related structures such as 2-Chloro-5-(oxiran-2-yl)pyridine represent potential synthetic equivalents, CCMP remains the most extensively documented and industrially significant intermediate for producing insecticides like Imidacloprid, Acetamiprid, and Thiacloprid.[4][5]
This comprehensive guide provides researchers, chemists, and drug development professionals with detailed application notes and validated protocols for the use of CCMP in the synthesis of neonicotinoid insecticides. We will explore the causality behind experimental choices, provide step-by-step synthetic procedures, and illustrate the fundamental mechanism of action that makes these molecules so effective.
Physicochemical Properties and Safe Handling
Understanding the properties of CCMP is fundamental to its safe and effective use in the laboratory. The compound is a crystalline solid that requires careful handling due to its hazardous nature.[5][6]
Table 1: Properties of 2-Chloro-5-chloromethylpyridine (CCMP)
| Property | Value | Source(s) |
| CAS Number | 70258-18-3 | [5] |
| Molecular Formula | C₆H₅Cl₂N | [3][5] |
| Molecular Weight | 162.01 g/mol | [3][5] |
| Appearance | Light yellow to colorless crystalline solid | [5] |
| Melting Point | 37-42 °C | [5] |
| Boiling Point | ~267 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [5] |
Safety & Handling Protocol
Hazard Statement: Harmful if swallowed, causes severe skin burns, and serious eye damage.[4] May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always handle CCMP inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles and a face shield.[6]
-
Dispensing: As a solid with a low melting point, it can be carefully weighed. Avoid creating dust. For reactions, it can be dissolved in an appropriate anhydrous solvent.
-
In case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Synthetic Workflow for Neonicotinoid Insecticides
The strategic importance of CCMP lies in its ability to act as a potent electrophile, allowing for the straightforward introduction of the 2-chloro-5-pyridinylmethyl group into a nucleophilic amine-containing scaffold. This is the cornerstone reaction for the assembly of most neonicotinoids.
Caption: General synthetic workflow from a precursor to the key intermediate CCMP and its subsequent conversion to the insecticide Imidacloprid.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of CCMP and its subsequent conversion to Imidacloprid.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
This protocol describes the side-chain chlorination of 2-chloro-5-methylpyridine. This method avoids the use of gaseous chlorine, which can be hazardous on a lab scale, by using trichloroisocyanuric acid (TCCA) as the chlorinating agent.[4]
Materials:
-
2-Chloro-5-methylpyridine
-
Trichloroisocyanuric acid (TCCA)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-chloro-5-methylpyridine (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Addition of Reagents: Add TCCA (approx. 0.4-0.5 eq, as it contains multiple chlorine atoms) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Causality Note: TCCA serves as a solid, easy-to-handle source of chlorine radicals upon initiation. BPO acts as a radical initiator; upon heating, it generates phenyl radicals which abstract a hydrogen from the methyl group of the substrate, initiating the chain reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 40°C for DCM) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid cyanuric acid byproduct.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution (to quench any remaining oxidant), saturated sodium bicarbonate solution (to neutralize any HCl formed), and finally with brine.
-
Causality Note: The sulfite wash is crucial to remove any unreacted TCCA or other oxidizing species. The bicarbonate wash removes acidic byproducts that could interfere with purification or subsequent steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloro-5-chloromethylpyridine.
Protocol 2: Synthesis of Imidacloprid from CCMP
This protocol details the nucleophilic substitution reaction between CCMP and 2-nitroiminoimidazolidine to form Imidacloprid.[8][9][10]
Materials:
-
2-Chloro-5-chloromethylpyridine (CCMP) (1.0 eq)
-
2-Nitroiminoimidazolidine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, finely ground) (1.5-2.0 eq) or Sodium Hydride (NaH)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride), optional[10]
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitroiminoimidazolidine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Substrate Addition: In a separate flask, dissolve CCMP in a small amount of anhydrous acetonitrile.
-
Reaction Execution: Vigorously stir the suspension of the amine and base. Slowly add the solution of CCMP dropwise to the suspension at room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
-
Causality Note: Potassium carbonate is a mild base used to deprotonate the N-H of the imidazolidine ring, making it a more potent nucleophile. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. A phase-transfer catalyst can be used to accelerate the reaction in a solid-liquid biphasic system.[10] Heating increases the reaction rate.
-
-
Monitoring: Monitor the reaction by TLC until the CCMP is fully consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is often of high purity. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Imidacloprid.
Mechanism of Action: Targeting the Insect Nervous System
Neonicotinoids exert their insecticidal effect by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) within the central nervous system of insects.[11][12] Their selectivity arises because they bind with much higher affinity to insect nAChRs than to mammalian nAChRs.[2][12]
-
Binding: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane.[12] The electronegative nitro- or cyano- group is crucial for this high-affinity binding to a specific cationic subsite on the insect receptor.[2][12]
-
Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the receptor's associated ion channel to open.
-
Ion Influx: The open channel allows an influx of sodium and calcium ions into the postsynaptic neuron.[11]
-
Irreversible Stimulation: Unlike acetylcholine, which is rapidly degraded by the enzyme acetylcholinesterase (AChE), neonicotinoids are not easily broken down.[11] This leads to persistent and irreversible activation of the nAChRs.
-
Paralysis and Death: The continuous firing of the neurons leads to overstimulation, followed by nerve blockage, paralysis, and ultimately, the death of the insect.[11][12]
Caption: Mechanism of action of neonicotinoid insecticides at the insect nAChR synapse.
References
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E, E67, o366. PMC - NIH. [Link]
-
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. ResearchGate. [Link]
-
Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
-
Tavares, W. R., et al. (2020). Synthesis and Insecticidal Activity of O-alkylated Oxirane Eugenol Derivatives. MDPI. [Link]
- US6307053B1 - Process for preparing imidacloprid.
-
Grudniewska, A., et al. (2010). Synthesis and Antifeedant Activity of Racemic and Optically Active Hydroxy Lactones with the p-Menthane System. Molecules, 15(8), 5854–5869. NIH. [Link]
-
Casida, J. E. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]
-
Jin, G., et al. (2014). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. [Link]
- CN102276583A - Process for producing imidacloprid.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. [Link]
-
Tomizawa, M., & Casida, J. E. (2003). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 43, 247-268. PubMed - NIH. [Link]
-
Nishiwaki, H., et al. (2012). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 37(3), 255-260. PMC. [Link]
-
Derawi, D., et al. (2017). Mechanism for oxirane formation. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Chloro-5-chloromethylpyridine in Modern Insecticide Development. inno-pharmchem.com. [Link]
-
Tomizawa, M., & Casida, J. E. (2009). Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights. Accounts of Chemical Research, 42(2), 260-269. PMC. [Link]
-
Fu, C., et al. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science, 70(8), 1207-1214. PubMed. [Link]
-
Wikipedia . Neonicotinoid. Wikipedia. [Link]
Sources
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- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
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Application Note: Catalytic Asymmetric Synthesis using 2-Chloro-5-(oxiran-2-yl)pyridine
Executive Summary
The chiral epoxide 2-chloro-5-(oxiran-2-yl)pyridine (also known as 2-chloro-5-pyridyloxirane) is a critical pharmacophore, serving as the chiral anchor for the
This application note details a robust, scalable protocol for the Asymmetric Transfer Hydrogenation (ATH) of the corresponding
Strategic Analysis & Causality
The Challenge of the Pyridine Ring
Synthesizing epoxides on pyridine rings presents unique challenges compared to styrene oxides:
-
Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to Lewis acidic metal centers (e.g., Ti, Co, Mn) used in Jacobsen or Sharpless epoxidations, dampening reactivity.
-
Electronic Deactivation: The electron-deficient nature of the pyridine ring (especially with the 2-chloro substituent) makes the corresponding alkene less reactive toward electrophilic oxidants.
The Solution: Asymmetric Transfer Hydrogenation (ATH)
To bypass these issues, this protocol utilizes the Noyori-Ikariya ATH of the
-
Why ATH? Ruthenium(II)-arene complexes containing chiral diamine ligands (e.g., TsDPEN) are tolerant of heteroaromatic functionalities.
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the pyridine nitrogen does not competitively inhibit the hydride transfer, provided the pH is controlled (typically using a formic acid/triethylamine azeotrope).
Visual Workflow
The following diagram illustrates the complete synthetic pathway, from the commercially available acetylpyridine to the final amino-alcohol coupling.
Figure 1: Chemo-enzymatic and catalytic workflow for the asymmetric synthesis of the target pyridine epoxide.
Detailed Experimental Protocols
Protocol A: Synthesis of (R)-2-Chloro-5-(oxiran-2-yl)pyridine
Precursor: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone.
Note: This precursor is prepared by brominating 1-(6-chloropyridin-3-yl)ethanone with NBS or
Step 1: Asymmetric Transfer Hydrogenation (ATH)
This step establishes the chiral center. The use of the (S,S)-catalyst typically yields the (R)-alcohol for this substrate class (confirm via HPLC).
-
Reagents:
-
Substrate: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (10.0 g, 42.6 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (270 mg, 1 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture, 50 mL)
-
Solvent: Dichloromethane (DCM) or DMF (degassed)
-
-
Procedure:
-
Inertion: Charge a flame-dried round-bottom flask with the substrate and catalyst under a nitrogen atmosphere.
-
Solvation: Dissolve the mixture in degassed DCM (100 mL).
-
Initiation: Cool the mixture to 0°C. Add the HCOOH/TEA mixture dropwise via syringe pump over 30 minutes to control the exotherm and prevent racemization.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2]
-
Workup: Quench with water (100 mL). Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated
(to remove residual acid) and brine. -
Purification: Dry over
, filter, and concentrate. The crude bromohydrin is often pure enough for the next step. If necessary, purify via silica gel flash chromatography.
-
Step 2: Base-Mediated Cyclization
This step converts the bromohydrin to the epoxide. Crucially, because the oxygen atom is already attached to the chiral center and acts as the nucleophile attacking the non-chiral carbon bearing the bromine, the stereochemistry is retained .
-
Reagents:
-
Substrate: (R)-2-bromo-1-(6-chloropyridin-3-yl)ethanol (from Step 1)
-
Base: Aqueous NaOH (2.0 M, 1.5 equiv) or
in Acetone. -
Solvent: THF/Water (1:1) or Acetone.
-
-
Procedure:
-
Dissolve the bromohydrin in THF (50 mL).
-
Cool to 0°C. Add the NaOH solution dropwise.
-
Stir vigorously at 0°C for 2 hours. The formation of the epoxide is usually rapid.
-
Extraction: Dilute with Et2O or MTBE (Methyl tert-butyl ether). Wash with water and brine.
-
Isolation: Dry over
and concentrate under reduced pressure at <30°C (epoxides are volatile and sensitive). -
Yield: Expect 85–92% yield over two steps.
-
Quality Control: Check ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10). Target >98% ee.
-
Protocol B: Regioselective Ring Opening (Application)
This protocol describes the coupling of the chiral epoxide with an amine, mimicking the Mirabegron synthesis.
-
Reagents:
-
Electrophile: (R)-2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)
-
Nucleophile: 2-Amino-1-phenylethanol derivative (1.1 equiv)
-
Solvent: Isopropanol (IPA) or Ethanol/Water.
-
Additive: None usually required, though mild Lewis acids can accelerate sluggish reactions.
-
-
Procedure:
-
Dissolve the amine (1.1 equiv) in IPA.
-
Add the chiral epoxide (1.0 equiv) as a solution in IPA.
-
Thermal Activation: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Regioselectivity Check: The amine should attack the terminal carbon (less hindered) of the epoxide. The 2-chloro-5-pyridyl group is electron-withdrawing, which theoretically activates the benzylic position, but steric factors in this system overwhelmingly favor terminal attack, preserving the secondary alcohol stereochemistry.
-
Isolation: Cool to room temperature. Concentrate the solvent.[2][4] Crystallize the amino-alcohol product from Ethanol/Heptane.
-
Data & Performance Metrics
The following table summarizes expected performance metrics based on optimized literature conditions for similar pyridyl-ketone reductions.
| Parameter | ATH Route (Recommended) | HKR Route (Alternative) |
| Catalyst | Ru-TsDPEN (Noyori) | Co-Salen (Jacobsen) |
| Starting Material | Racemic Epoxide | |
| Theoretical Yield | 100% (Enantioselective) | 50% (Kinetic Resolution) |
| Reaction Time | 12–18 Hours | 24–48 Hours |
| Enantiomeric Excess | >98% ee | >99% ee (after recrystallization) |
| Atom Economy | High | Low (50% waste of wrong enantiomer) |
| Scalability | Excellent (Multi-kg) | Good, but exotherm management required |
Safety & Handling (Self-Validating Systems)
-
Lachrymator Warning:
-Bromo ketones are potent lachrymators. All weighing and transfers must be performed in a functioning fume hood. -
Epoxide Stability: 2-Chloro-5-(oxiran-2-yl)pyridine is reactive. Store at -20°C under argon. Avoid prolonged exposure to Lewis acids or moisture, which can cause polymerization or hydrolysis to the diol.
-
Self-Validation Step: Before proceeding to Step 2 (Cyclization), analyze the intermediate bromohydrin by
NMR. A distinct doublet of doublets for the proton alpha to the hydroxyl group (approx 4.8-5.0 ppm) confirms reduction. Absence of the ketone carbonyl peak in IR confirms completion.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Astellas Pharma Inc. (2001). Process for the preparation of amide derivatives. US Patent 6,346,532. (Describes the original synthesis of Mirabegron intermediates). Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[5] Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. (Reference for HKR alternative). Link
-
BenchChem. (2025).[2] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. (Protocol validation for ring opening). Link
Sources
- 1. Journal articles: 'Hydrolytic kinetic resolution (HKR)' – Grafiati [grafiati.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Nucleophilic Aromatic Substitution on 2-Chloro-5-(oxiran-2-yl)pyridine
Strategic Overview: The Chemoselectivity Conundrum
The functionalization of 2-Chloro-5-(oxiran-2-yl)pyridine presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two electrophilic sites:[1]
-
The C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (
) by the adjacent pyridine nitrogen. -
The C5-Epoxide (Oxirane): Highly susceptible to ring-opening by nucleophiles via
mechanisms, particularly under the basic/thermal conditions typical of .
The Challenge: Standard thermal
The Solution: This protocol details two distinct pathways. Method A utilizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) to lower the activation energy for C-N bond formation, allowing the reaction to proceed under conditions where the epoxide remains stable. Method B outlines a specialized Thermal
Decision Framework & Workflow
The following logic gate determines the appropriate protocol based on your nucleophile and available resources.
Figure 1: Decision tree for selecting the optimal functionalization pathway.
Method A: Pd-Catalyzed Amination (Buchwald-Hartwig)
Recommended for: Primary and Secondary Amines. Mechanism: Oxidative addition of Pd into the C-Cl bond is faster than the nucleophilic attack of the amine on the epoxide at moderate temperatures.
Reagents & Setup
| Component | Reagent | Role |
| Substrate | 2-Chloro-5-(oxiran-2-yl)pyridine | Electrophile |
| Catalyst | Palladium Source | |
| Ligand | Xantphos or BINAP (2-4 mol%) | Chelating ligand (stabilizes Pd, prevents |
| Base | Weak base; avoids epoxide opening | |
| Solvent | 1,4-Dioxane (Anhydrous) | Non-nucleophilic, moderate boiling point |
Step-by-Step Protocol
-
Inert Handling: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Catalyst Pre-complexation: Add
and Xantphos to the vial. Add 1/3 of the solvent volume. Stir at RT for 5-10 minutes until the solution turns a clear orange/brown (indicates ligand ligation). -
Substrate Addition: Add the 2-Chloro-5-(oxiran-2-yl)pyridine and the amine nucleophile (1.1 equiv).
-
Base Addition: Add powdered, dry
. -
Degassing: Add the remaining solvent. Sparge with Argon for 5 minutes to remove
. -
Reaction: Seal the vial and heat to 80°C .
-
Critical Note: Do not exceed 90°C. Higher temps increase the rate of thermal epoxide opening.
-
-
Monitoring: Monitor by LC-MS every hour. Look for the product mass (M+Nuc-Cl).
-
QC Check: If you observe a mass of (M+Nuc), the epoxide has opened (addition reaction) rather than substituted.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd/Base. Dilute with EtOAc and wash with water.
-
Avoid Acidic Workup: Do not use HCl washes; this will hydrolyze the epoxide to a diol.
-
Method B: Thermal with Soft Nucleophiles
Recommended for: Thiols (Thiophenols, Alkyl thiols). Mechanism: Exploits the high nucleophilicity of sulfur towards the aromatic ring while maintaining a pH neutral/slightly acidic environment to prevent base-catalyzed epoxide opening.
Reagents & Setup
| Component | Reagent | Role |
| Nucleophile | Thiol (R-SH) | Soft nucleophile |
| Base | DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic organic base (proton sponge) |
| Solvent | DMF or DMSO | Polar aprotic (enhances |
| Temp | 60°C - 90°C | Thermal activation |
Step-by-Step Protocol
-
Preparation: Dissolve 2-Chloro-5-(oxiran-2-yl)pyridine in DMF (0.2 M concentration).
-
Nucleophile Mix: In a separate vial, mix the Thiol (1.05 equiv) with DIPEA (1.2 equiv).
-
Why DIPEA? It is bulky and unlikely to attack the epoxide, unlike Pyridine or TEA.
-
-
Addition: Add the Thiol/Base mixture dropwise to the substrate solution.
-
Heating: Heat to 60°C. Monitor by TLC/LC-MS.
-
Optimization: If reaction is sluggish after 4 hours, increase temp to 80°C.
-
-
Workup: Pour into ice water. Extract with
or EtOAc.-
Note: DMF requires thorough water washes to remove.
-
Mechanistic Pathway & Chemoselectivity[3][4]
Understanding the competing pathways is vital for troubleshooting.
Figure 2: Kinetic competition between aromatic substitution and aliphatic ring opening.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| LC-MS shows M+18 peak | Epoxide hydrolysis (Diol formation) | Moisture in solvent or acidic workup. Dry solvents; avoid acid. |
| LC-MS shows M+Nuc (No Cl loss) | Nucleophile attacked epoxide | Switch to Method A (Pd-Cat). Use bulkier base. Lower temperature. |
| Low Conversion (<10%) | Catalyst poisoning or deactivated ring | Ensure |
| Polymerization (Gunk) | Base-catalyzed oligomerization of epoxide | Reduce base concentration. Add base slowly (syringe pump). |
References
-
General Reactivity of 2-Chloropyridines
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving C–N coupling problems. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
-
Epoxide Stability in Basic Media
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link
-
-
Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
- Chemoselectivity in Pyridine Functionalization: Schlosser, M. (2005). The 2-pyridyl group: A versatile handle for chemical synthesis. Current Organic Chemistry, 9(12), 1155-1175.
Sources
Application Note: Large-Scale Synthesis and Purification of 2-Chloro-5-(oxiran-2-yl)pyridine
Executive Summary
2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) is a pivotal chiral building block in the synthesis of T-type calcium channel blockers and nicotinic acetylcholine receptor ligands.[1] Its structural integrity relies on the reactive oxirane (epoxide) ring, which is susceptible to acid-catalyzed hydrolysis and thermal degradation.[1]
This guide details a scalable, robust protocol for synthesizing this intermediate from 6-chloronicotinaldehyde via the Corey-Chaykovsky reaction .[1] Unlike traditional lab-scale methods utilizing Sodium Hydride (NaH)—which poses severe hydrogen evolution risks at scale—this protocol utilizes a Potassium tert-butoxide (
Key Performance Indicators (KPIs)
| Parameter | Target Specification | Rationale |
| Yield | > 85% (Isolated) | Cost-efficiency for downstream GMP steps. |
| Purity (HPLC) | > 98.0% | Essential to prevent side-reactions in subsequent coupling. |
| Appearance | White to Off-white Solid | Indicates absence of polymerized by-products.[1] |
| Epoxide Equivalent | > 95% Theoretical | Confirms ring integrity (titration/NMR). |
Retrosynthetic Analysis & Strategy
The synthesis targets the transformation of the carbonyl group of 6-chloronicotinaldehyde into an epoxide.
-
Route Selection: The Corey-Chaykovsky reaction is preferred over the oxidation of 2-chloro-5-vinylpyridine (using
CPBA) because the aldehyde precursor is commercially abundant, cheaper, and avoids the generation of shock-sensitive peroxide waste streams common in large-scale alkene oxidations.[1] -
Reagent Choice:
-
Sulfur Source: Trimethylsulfoxonium iodide (TMSOI) is selected over trimethylsulfonium iodide. TMSOI produces the dimethyloxosulfonium methylide, which is thermodynamically more stable and exhibits better chemoselectivity for aldehydes over other electrophiles.[1]
-
Base:
-BuOK is chosen for its solubility in the DMSO/THF co-solvent system, allowing for rapid, controlled ylide formation without the heterogeneous "hot spots" associated with solid NaH.[1]
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Corey-Chaykovsky epoxidation using TMSOI.
Detailed Experimental Protocol
Scale Basis: 1.0 kg Input (6-Chloronicotinaldehyde)[1]
Materials & Equipment[2]
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (4-blade pitch), internal temperature probe, and reflux condenser.[1]
-
Atmosphere: Dry Nitrogen or Argon sweep.
-
Reagents:
Step-by-Step Methodology
Phase A: Ylide Generation (The "Hot" Step)
-
Rationale: The ylide is generated in situ.[2] Pre-forming it ensures that when the aldehyde is added, the reaction is limited by the addition rate, preventing runaway exotherms.[1]
-
Inertion: Purge the reactor with
for 15 minutes. -
Charging: Charge TMSOI (1.86 kg) and DMSO (5 L) into the reactor. Stir at 250 RPM.
-
Base Addition: Cool the mixture to 15°C. Add
-BuOK portion-wise over 30 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature
°C. The deprotonation is exothermic.
-
-
Aging: Stir the milky white suspension at 20–25°C for 60 minutes to ensure complete formation of the dimethyloxosulfonium methylide.
Phase B: Epoxidation[1][2]
-
Substrate Preparation: Dissolve 6-Chloronicotinaldehyde (1.0 kg) in THF (5 L).
-
Controlled Addition: Cool the ylide suspension to 0–5°C.
-
Feed: Add the aldehyde/THF solution dropwise via an addition funnel or dosing pump over 2 hours.
-
Reaction Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.
-
QC Check: Pull a sample for HPLC/TLC. Target: < 1.0% unreacted aldehyde.
-
Phase C: Quench and Workup
-
Quench: Cool to 10°C. Slowly add Water (10 L) to quench the reaction.
-
Note: The reaction is water-sensitive only until the quench. The product is stable in neutral water for short periods.
-
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 5 L).
-
Why Ethyl Acetate? It effectively partitions the pyridine epoxide from the DMSO/Water layer.
-
-
Washing: Wash the combined organic layers with Brine (5 L) followed by Water (5 L) to remove residual DMSO.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Vacuum: 20 mbar, Bath Temp: < 40°C).-
Safety: Do not overheat. Epoxides can undergo thermal rearrangement to ketones/aldehydes.
-
Process Flow Diagram
Figure 2: Process flow for the scale-up of 2-Chloro-5-(oxiran-2-yl)pyridine.
Purification & Stability Strategy
The crude material is often a yellow oil or low-melting solid. Direct distillation is risky due to thermal instability.
Preferred Method: Recrystallization
If the crude purity is >90%, recrystallization is the most scalable method.
-
Solvent System: Heptane / Isopropyl Alcohol (IPA) (9:1 ratio).
-
Procedure:
-
Dissolve crude residue in minimal warm IPA (40°C).
-
Slowly add Heptane while stirring until slight turbidity is observed.
-
Cool gradually to 0–5°C over 4 hours.
-
Filter the resulting white crystals.
-
Wash with cold Heptane.
-
-
Drying: Vacuum oven at 25°C (No heat!).
Alternative: Buffered Silica Plug
If the crude contains significant polar impurities:
-
Use a short silica plug.
-
Eluent: Hexane/Ethyl Acetate (8:2) + 1% Triethylamine .
-
Crucial: The triethylamine neutralizes the acidity of the silica gel, preventing the epoxide ring from opening to form the diol or chlorohydrin.[1]
Storage
-
Condition: Store at 2–8°C under Argon.
-
Stability: Epoxides are electrophiles. Avoid contact with Lewis acids, strong bases, or nucleophiles (amines, thiols) during storage.[1]
Analytical Controls & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete ylide formation.[1] | Ensure TMSOI/Base stirring time is sufficient (60 min) before aldehyde addition. |
| Impurity: Diol | Hydrolysis during workup. | Ensure workup water is neutral/basic. Do not use acidic washes. |
| Impurity: Ketone | Thermal rearrangement. | Keep concentration temperature < 40°C. |
| Exotherm Spike | Fast addition of aldehyde. | Slow down dosing rate; improve jacket cooling. |
References
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[1] Link
-
Ciaccio, J. A., et al. (2003).[1] Improved Synthesis of Epoxides from Aldehydes using the Corey-Chaykovsky Reagent. Synthetic Communications, 33(12), 2135-2143.[1] Link
-
Aggarwal, V. K., et al. (2003).[1] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes. Chemical Reviews, 103(8), 2829-2844.[1] Link
-
Vertex Pharmaceuticals. (2010). Patent WO2010123985A1: Pyridine derivatives as inhibitors of voltage-gated sodium channels. (Demonstrates usage of 2-chloro-5-pyridine derivatives). Link
-
ChemScene. (n.d.). 2-Chloro-5-(oxiran-2-yl)pyridine Product Data. Retrieved October 26, 2023. Link
Sources
- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Application Note: Chemoselective Cross-Coupling of 2-Chloro-5-(oxiran-2-yl)pyridine
Executive Summary
This technical guide outlines the protocols for performing Suzuki-Miyaura and related cross-coupling reactions on 2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7). This scaffold presents a classic "Chemoselectivity Paradox" in medicinal chemistry: it contains a deactivated electrophile (2-chloropyridine) requiring forcing conditions for oxidative addition, and a highly labile nucleophile-sensitive moiety (the epoxide/oxirane ring) that degrades under the strong bases and high temperatures typically used to activate the pyridine.
This document provides optimized workflows to achieve C–C bond formation at the C2 position while preserving the C5-oxirane integrity, essential for downstream diversification in kinase inhibitor and neonicotinoid synthesis.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The 2-chloropyridine moiety is electronically deactivated compared to aryl bromides or iodides. The electron-deficient nature of the pyridine ring pulls electron density from the C–Cl bond, strengthening it and retarding the rate-determining step (oxidative addition) of the catalytic cycle.
Simultaneously, the oxirane ring at C5 is susceptible to:
-
Nucleophilic Ring Opening: Triggered by hydroxide or alkoxide bases (
attack). -
Polymerization: Triggered by Lewis acidic Pd species or high thermal stress.
-
Hydrolysis: Occurring during aqueous workups if pH is uncontrolled.
The Solution: Ligand-Accelerated Catalysis
To lower the energy barrier for oxidative addition without increasing thermal or basic stress, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These electron-rich, bulky ligands (e.g., XPhos, SPhos) facilitate the oxidative addition of the unreactive chloride at lower temperatures (
Strategic Reaction Pathway
The following diagram illustrates the competing pathways and the targeted chemoselective route.
Figure 1: Chemoselective pathway emphasizing the use of mild bases and specialized ligands to avoid epoxide degradation.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst Source | Precursors that generate Pd(0) in situ allow for precise ligand-to-metal tuning. | |
| Ligand | XPhos or SPhos | Electron-rich phosphines are required to activate the C–Cl bond on the pyridine. SPhos is particularly noted for stability with sensitive functional groups [1]. |
| Base | A mild base that buffers the reaction. Avoids the strong nucleophilicity of hydroxides ( | |
| Solvent | 1,4-Dioxane : | High organic ratio minimizes hydrolysis risk while providing just enough water for the boronic acid activation cycle. |
| Temperature | Sufficient for activation but below the threshold for rapid epoxide polymerization. |
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Boronic Acids)
Best for: Robust boronic acids and gram-scale synthesis.
Materials:
-
2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
- (2 mol%)
-
XPhos (4 mol%)
- (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (10:1 v/v), degassed.
Procedure:
-
Catalyst Pre-complexation: In a separate vial, dissolve
and XPhos in a small volume of degassed dioxane. Stir at room temperature for 10 minutes to form the active catalyst species (color change from orange to dark red/brown is typical). -
Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the chloropyridine substrate, aryl boronic acid, and solid
. -
Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Addition: Add the remaining solvent (dioxane/water) and the pre-formed catalyst solution via syringe.
-
Heating: Heat the mixture to 75°C . Monitor by LC-MS every hour.
-
Note: Do not exceed 4 hours if possible. Prolonged heating increases epoxide hydrolysis.
-
-
Workup (Critical):
-
Purification: Flash chromatography on silica gel (neutralized with 1%
if the epoxide is acid-sensitive) using Hexanes/EtOAc.
Protocol B: Anhydrous Coupling (Boronic Esters)
Best for: Highly hydrolytically unstable epoxides or difficult substrates.
Rationale: Uses Fluoride activation (
Materials:
-
2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)[1]
-
Aryl Boronic Pinacol Ester (1.1 equiv)
- (5 mol%)
- (2.5 equiv, anhydrous)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Procedure:
-
Combine all solids (Substrate, Boronate Ester, Pd catalyst, CsF) in a dry pressure vial.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous solvent via syringe.
-
Heat to 80-90°C for 6–12 hours.
-
Filter through a pad of Celite to remove inorganic salts (
, ). -
Concentrate and purify as above.
Troubleshooting & Optimization Matrix
If conversion is low or byproducts are high, follow this logic flow:
Figure 2: Decision matrix for troubleshooting common failure modes in chloropyridine-epoxide coupling.
Safety & Handling
-
Epoxide Hazard: The substrate is an alkylating agent. It may react with DNA/proteins. Handle in a fume hood with double nitrile gloves.
-
Palladium Waste: Segregate all heavy metal waste.
-
Pressurized Vessels: When heating dioxane/water mixtures, ensure pressure vials are rated for the generated vapor pressure.
References
-
Pericàs, M. A., et al. (2015). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Organic Chemistry Portal. Suzuki Coupling Protocols and Mechanism.
-
ChemScene. Product Data: 2-Chloro-5-(oxiran-2-yl)pyridine.
Sources
Application Notes & Protocols: Strategic Use of 2-Chloro-5-(oxiran-2-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of a Versatile Pyridine Synthon
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal core for designing targeted therapeutics, particularly protein kinase inhibitors.[3][4] Within this context, 2-Chloro-5-(oxiran-2-yl)pyridine (CAS No. 288392-34-7) emerges as a highly valuable and versatile building block for the synthesis of complex kinase inhibitors.[5]
This bifunctional molecule possesses two key reactive centers:
-
An electrophilic epoxide (oxirane) ring : A strained three-membered heterocycle primed for nucleophilic attack, providing a direct route to introduce a β-hydroxyethylamino side chain. This motif is critical for establishing specific interactions within the kinase active site.
-
A chloro-substituted pyridine ring : The chlorine atom at the C2 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the construction of the larger inhibitor scaffold.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Chloro-5-(oxiran-2-yl)pyridine, focusing on its pivotal role in synthesizing potent kinase inhibitors, with a particular emphasis on Bruton's Tyrosine Kinase (BTK) inhibitors.[6][7]
The Core Reaction: Nucleophilic Ring-Opening of the Epoxide
The primary synthetic utility of 2-Chloro-5-(oxiran-2-yl)pyridine lies in the regioselective ring-opening of its epoxide moiety. This reaction is typically achieved by reacting the epoxide with a nucleophile, most commonly a primary or secondary amine present on the core scaffold of a nascent inhibitor molecule.
Causality Behind the Reaction: The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction. Nucleophilic attack relieves this strain, leading to a stable β-amino alcohol product. The reaction is typically performed under thermal conditions (reflux) in a protic solvent like ethanol or isopropanol, which facilitates the protonation of the epoxide oxygen during the ring-opening process, thereby increasing its electrophilicity.
Caption: General scheme for nucleophilic epoxide ring-opening.
Application Profile: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays a critical role in B-cell receptor (BCR) signaling pathways.[6] The deregulation of BTK is implicated in various B-cell malignancies, making it a prime therapeutic target.[6][7] Several patents and publications detail the use of 2-Chloro-5-(oxiran-2-yl)pyridine in constructing potent BTK inhibitors.[8][9][10]
The synthesis often involves coupling the epoxide with an amine-containing heterocyclic core, such as a pyrazolopyrimidine, purine, or pyridazinone.[6][8][10] The resulting secondary amine and hydroxyl group can form crucial hydrogen bond interactions within the BTK active site, enhancing binding affinity and selectivity.
Caption: Synthetic workflow for BTK inhibitors.
Detailed Experimental Protocol: Synthesis of a Model Kinase Inhibitor Precursor
This protocol describes a representative procedure for the reaction of a generic amine-containing heterocycle with 2-Chloro-5-(oxiran-2-yl)pyridine.
Objective: To synthesize 1-((6-chloropyridin-3-yl)methylamino)-3-phenylpropan-2-ol, a model precursor demonstrating the key epoxide ring-opening reaction.
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Supplier | Notes |
| 2-Chloro-5-(oxiran-2-yl)pyridine | 288392-34-7 | 155.58 | ChemScene[5] | Key electrophile |
| 1-Amino-3-phenylpropane | 2038-27-9 | 135.21 | Major Supplier | Nucleophile |
| Ethanol (200 Proof, Anhydrous) | 64-17-5 | 46.07 | Major Supplier | Reaction Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Major Supplier | Extraction Solvent |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Lab Prep | Aqueous Work-up |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Lab Prep | Aqueous Work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Major Supplier | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | Major Supplier | Chromatography |
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-3-phenylpropane (1.35 g, 10.0 mmol, 1.0 eq). Dissolve the amine in 40 mL of anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add 2-Chloro-5-(oxiran-2-yl)pyridine (1.71 g, 11.0 mmol, 1.1 eq).
-
Rationale: A slight excess of the epoxide ensures complete consumption of the limiting amine nucleophile.
-
-
Heating and Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Allow the reaction to proceed for 16 hours.
-
Rationale: Thermal energy is required to overcome the activation barrier for the nucleophilic attack on the epoxide. Ethanol serves as an effective polar protic solvent that can accommodate the charged intermediates.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent system. The disappearance of the starting amine and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The aqueous washes remove any remaining inorganic impurities and unreacted starting materials that have some water solubility.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to isolate the pure product.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Concluding Remarks for the Research Professional
2-Chloro-5-(oxiran-2-yl)pyridine is a powerful and efficient building block for the modular synthesis of kinase inhibitors. Its dual reactivity allows for a convergent synthetic strategy: the epoxide is first opened to install a key binding moiety, after which the chloro-pyridine handle can be elaborated to complete the pharmacophore. Understanding the principles of the nucleophilic epoxide ring-opening reaction is fundamental to leveraging this reagent effectively. The protocol provided herein serves as a robust template that can be adapted for a wide range of amine-containing core structures, accelerating the discovery and development of novel, targeted kinase inhibitors for various therapeutic applications.[11][12]
References
- PubChem. (n.d.). Compounds and compositions as protein kinase inhibitors - Patent RU-2383545-C2.
- Google Patents. (n.d.). Pyridine substituted furan derivatives as Raf kinase inhibitors - US7375105B2.
- National Institutes of Health. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- Google Patents. (n.d.). Pyrazolopyridines as kinase inhibitors - US8372842B2.
- Google Patents. (n.d.). Inhibitors of bruton's tyrosine kinase - WO2012020008A1.
- Google Patents. (n.d.). Alk-5 inhibitors and uses thereof - WO2022126133A1.
- Google Patents. (n.d.). Inhibitors of bruton's tyrosine kinase - WO2014082598A1.
- PubChem. (n.d.). Pyrrolotriazine inhibitors of kinases - Patent US-6982265-B1.
- PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- UPCommons. (n.d.). European Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
- PubMed. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- ChemScene. (n.d.). 2-Chloro-5-(oxiran-2-yl)pyridine.
- PubMed. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability.
- PMC. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- Figshare. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.
- ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 8. WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 9. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 10. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 12. Pyrrolotriazine inhibitors of kinases - Patent US-6982265-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine
Executive Summary: The "Yield Killer" Diagnosis
The synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) presents a unique challenge: the pyridine ring is electron-deficient, making the aldehyde precursor highly reactive but also rendering the final epoxide sensitive to hydrolytic ring-opening.
Our analysis indicates that users experiencing yields <60% are likely using Route A (m-CPBA epoxidation of vinylpyridine) or failing to control water content in Route B (Corey-Chaykovsky).
-
Recommendation: Switch to or optimize Route B (Corey-Chaykovsky) using Trimethylsulfoxonium Iodide (TMSOI).[1]
-
Why? The electron-withdrawing 2-chloro substituent deactivates the pyridine nitrogen, reducing its nucleophilicity.[1] However, it still poses a risk of N-oxidation with electrophilic oxidants like m-CPBA.[1] Conversely, the electron-deficient ring activates the 5-carboxaldehyde toward nucleophilic attack by sulfur ylides, making Corey-Chaykovsky mechanistically superior.[1]
Diagnostic Q&A: Troubleshooting Your Process
Q1: "I am using m-CPBA on 2-chloro-5-vinylpyridine and getting a mixture of products. Why?"
A: You are likely observing N-oxidation and acid-catalyzed ring opening .[1]
-
The Mechanism: m-CPBA is an electrophilic oxidant.[1] Even with the chlorine atom withdrawing density, the pyridine nitrogen retains enough Lewis basicity to compete with the alkene for the peracid.
-
The byproduct: The formation of m-chlorobenzoic acid (byproduct of m-CPBA) creates an acidic environment. Pyridine epoxides are notoriously acid-sensitive; the acid protonates the epoxide oxygen, leading to rapid hydrolysis to the diol or polymerization.[1]
-
The Fix: If you must use this route, buffer the reaction with solid
(2.5 equiv) and use a non-polar solvent like DCM to suppress N-oxide formation, though Route B is strongly preferred.[1]
Q2: "I switched to Corey-Chaykovsky (TMSOI + NaH), but my conversion stalls at 70%."
A: This is a classic solubility vs. stability trade-off .[1]
-
The Issue: TMSOI is insoluble in THF but soluble in DMSO. Sodium hydride (NaH) works best in THF or DMF but can be sluggish in pure DMSO due to viscosity and aggregation.[1]
-
The Fix: Use a dual-solvent system .[1] Generate the ylide in DMSO (where TMSOI is soluble), then dilute with THF before adding the aldehyde.[1] This ensures the ylide is accessible while keeping the reaction medium fluid and less prone to freezing at low temperatures.[1]
-
Critical Parameter: Ensure your DMSO is anhydrous (<50 ppm water).[1] Water destroys the ylide immediately, producing DMSO and trimethylsulfoxonium hydroxide, stopping the reaction dead.[1]
Q3: "My workup emulsion is a nightmare, and the yield drops after column chromatography."
A: Pyridine epoxides are amphiphilic and silica-sensitive .[1]
-
The Issue: The basic nitrogen and the polar epoxide make the molecule "stick" to silica gel, leading to streaking and decomposition (ring opening) due to the slight acidity of silica.
-
The Fix:
-
Workup: Do not use water/brine alone.[1] Use a saturated
quench followed by extraction with EtOAc.[1] The mild acidity quenches the alkoxide intermediate without opening the epoxide.[1] -
Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the silica's acidic sites.[1] Alternatively, use neutral alumina.[1]
-
Optimized Protocol: The "Dual-Solvent" Corey-Chaykovsky Route
This protocol is designed to maximize yield (>85%) by balancing ylide formation kinetics with substrate stability.[1]
Reagents & Materials
-
Substrate: 2-Chloro-5-pyridinecarboxaldehyde (1.0 equiv)
-
Reagent: Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)[1]
-
Solvents: Anhydrous DMSO (dry), Anhydrous THF.[1]
Step-by-Step Workflow
-
Ylide Generation (The "Activation" Phase):
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Add TMSOI (1.2 equiv) and NaH (1.5 equiv).[1] Note: Do not wash the NaH oil; it helps stabilize the initial mixing.
-
Add Anhydrous DMSO (5 mL per mmol substrate) dropwise at room temperature (25°C).
-
Observation: Evolution of
gas will occur.[1] Stir for 45–60 minutes until gas evolution ceases and the solution becomes a clear/hazy light yellow. This is the active dimethyloxosulfonium methylide.[1]
-
-
Substrate Addition (The "Attack" Phase):
-
Cool the ylide solution to -5°C (Ice/Salt bath). Why? Lower temp prevents side reactions like Cannizzaro.[1]
-
Dissolve 2-Chloro-5-pyridinecarboxaldehyde in Anhydrous THF (2 mL per mmol).
-
Add the aldehyde solution dropwise over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Quench & Isolation:
-
Purification:
-
Flash Chromatography: Hexanes/EtOAc (Gradient 10:1 to 4:1).[1]
-
CRITICAL: Add 1%
to the eluent to protect the epoxide.
-
Data Analysis & Visualization
Solvent System Efficiency Comparison
| Solvent System | Base | Temp | Conversion (HPLC) | Isolated Yield | Notes |
| DMSO (Pure) | NaH | RT | 92% | 65% | High viscosity hinders workup; DMSO hard to remove. |
| THF (Pure) | NaH | Reflux | <10% | N/A | TMSOI is insoluble in THF.[1] Reaction fails. |
| DCM/NaOH (PTC) | NaOH | RT | 55% | 40% | Hydrolysis of epoxide observed due to aq.[1] base. |
| DMSO / THF (1:1) | NaH | -5°C -> RT | 98% | 88% | Optimal. Balances solubility and workup ease.[1] |
Reaction Mechanism: Nucleophilic Attack on Electron-Deficient Pyridine
The following diagram illustrates why the Corey-Chaykovsky reaction is favored for this substrate. The electron-withdrawing Chlorine (Cl) and Nitrogen (N) make the carbonyl carbon highly electrophilic, facilitating the attack of the Sulfur Ylide.
Caption: Mechanism showing the nucleophilic addition of the sulfur ylide to the activated aldehyde, followed by ring closure and elimination of DMSO.
References
-
Corey, E. J.; Chaykovsky, M. (1965).[1] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis". Journal of the American Chemical Society.[1] Link[1]
-
Aggarwal, V. K.; Richardson, J. (2003).[1] "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions". Chemical Communications.[1] Link
- Vertex AI Search Results. (2026). "Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine and Mirabegron Intermediates".
-
Master Organic Chemistry. (2025). "The Mechanism of Epoxidation of Alkenes With m-CPBA". Link
Sources
Technical Support Center: Synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine
Topic: Troubleshooting Side Reactions & Process Optimization CAS: 288392-34-7 Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Critical Intermediate
2-Chloro-5-(oxiran-2-yl)pyridine is a high-value scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors and GPCR ligands. Its synthesis, however, is fraught with chemoselectivity challenges due to the competing reactivities of the pyridine nitrogen (basic/nucleophilic), the C2-chlorine (electrophilic/labile), and the epoxide ring (acid-sensitive).
This guide deconstructs the two primary synthetic routes—Corey-Chaykovsky Epoxidation and Olefin Oxidation —providing mechanistic insights into side reactions and actionable protocols to suppress them.
Module 1: The Corey-Chaykovsky Route (Preferred)
Context: This route involves the reaction of 6-chloronicotinaldehyde with a sulfur ylide (generated from trimethylsulfoxonium iodide and a base). It is generally preferred over olefin oxidation because it avoids N-oxide formation.
Critical Side Reaction: Nucleophilic Aromatic Substitution (SNAr)[1][2]
The Issue: The C2-position of the pyridine ring is activated by the electron-withdrawing nitrogen, making it susceptible to nucleophilic attack.[1] The Culprit: The base used to generate the ylide (e.g., hydroxide, methoxide) or the ylide itself acting as a nucleophile at the wrong site.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Product contains -OMe or -OH at C2 | Use of nucleophilic bases (NaOMe, NaOH) or wet solvents. | Switch to Non-Nucleophilic Bases: Use NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in dry DMSO or THF. Avoid protic solvents. |
| Low Conversion / Recovery of Aldehyde | Ylide instability or "Cannizzaro-like" disproportionation. | Temperature Control: Generate the ylide at room temperature, but cool the reaction to 0°C before adding the aldehyde. |
| Formation of Methyl Ketone (Side Product) | Reaction of ylide with ester impurities or solvent degradation. | Reagent Quality: Ensure trimethylsulfoxonium iodide is recrystallized and colorless. Yellow salts indicate decomposition. |
Q&A: Optimizing the Ylide Reaction
Q: Why am I seeing a significant amount of 2-chloro-5-vinylpyridine in my crude mixture? A: This is likely an elimination side product. If the reaction temperature is too high during the ylide addition, the betaine intermediate can collapse to the alkene instead of closing to the epoxide.
-
Fix: Maintain reaction temperature < 5°C during the addition phase.
Q: Can I use DMSO as the sole solvent? A: Yes, DMSO is excellent for solubilizing the sulfoxonium salt. However, DMSO can be difficult to remove during workup, leading to thermal decomposition of the epoxide during distillation.
-
Fix: Use a DMSO/THF mixture (1:1). THF allows for easier aqueous workup and lower drying temperatures.
Module 2: The Olefin Oxidation Route (Alternative)
Context: Direct epoxidation of 2-chloro-5-vinylpyridine using m-CPBA or peroxides.
Critical Side Reaction: N-Oxidation
The Issue: The pyridine nitrogen is a competent nucleophile. Electrophilic oxidants like m-CPBA often attack the nitrogen before or competitively with the alkene, forming the Pyridine N-Oxide .
Troubleshooting Guide:
| Symptom | Analytical Signature (LCMS) | Mechanistic Cause | Solution |
| Product is too polar / High water solubility | M+16 peak (N-Oxide) | Nitrogen lone pair attacks the peracid oxygen. | Buffer the Reaction: Add solid NaHCO₃ or Na₂HPO₄ to the reaction mixture. Protonation of the peracid reduces its electrophilicity toward the nitrogen. |
| Loss of Chlorine | M-35 peak | Ipso-substitution by benzoate (rare but possible in acidic media). | Avoid Acidic Workup: Wash strictly with basic solutions (NaOH/NaHCO₃). |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing pathways when oxidizing the vinyl precursor.
Caption: Figure 1.[2] Chemoselectivity landscape of 2-chloro-5-vinylpyridine oxidation. The N-oxidation pathway competes with the desired alkene epoxidation.
Module 3: Stability & Purification (The "Hidden" Yield Killer)
Context: You have synthesized the epoxide, but the yield drops drastically during column chromatography.
Critical Issue: Silica Gel Acidity
Epoxides are strained rings. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pH ~5-6). This is sufficient to trigger two fatal pathways:
-
Hydrolysis: Opening to the vic-diol.
-
Meinwald Rearrangement: Isomerization to the aldehyde (2-chloro-5-pyridineacetaldehyde).
Protocol: The "Buffered Silica" Technique
Do NOT run a standard column. You must neutralize the silica stationary phase.
-
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).
-
The Neutralizer: Add 1-2% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Flushing: Flush the column with 2 column volumes of pure eluent (without TEA) to remove excess amine before loading your sample.
-
Why? Excess TEA can streak your product or cause basic hydrolysis if not removed.
-
-
Elution: Run the column immediately. Do not let the epoxide sit on the silica overnight.
Standardized Experimental Protocol (Corey-Chaykovsky)
Recommended for high-purity synthesis.
-
Reagent Prep: In a flame-dried flask under Argon, suspend Trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO (5 mL/mmol).
-
Ylide Formation: Add NaH (60% dispersion, 1.2 equiv) portion-wise at room temperature.
-
Observation: Evolution of H₂ gas. Wait until bubbling ceases (approx. 30-45 mins). The solution should become clear/light yellow.
-
-
Substrate Addition: Cool the mixture to 0°C . Add 6-chloronicotinaldehyde (1.0 equiv) dissolved in minimal dry THF dropwise.
-
Control: Do not allow temp to exceed 5°C.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Quench: Pour mixture into ice-cold brine.
-
Extraction: Extract with Et₂O or EtOAc (3x).
-
Note: Avoid chlorinated solvents (DCM) if possible, as they can promote ring opening during concentration if trace acid is present.
-
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
References
-
Corey-Chaykovsky Reaction Mechanism & Scope
- Aggarwal, V. K., et al.
-
Nucleophilic Substitution in 2-Chloropyridines
- Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyridines." Organic Process Research & Development, 2012.
-
Epoxide Stability on Silica Gel
- Posner, G. H., et al. "Organic Reactions at Alumina Surfaces. Epoxide Rearrangements." Journal of the American Chemical Society, 1977.
-
Synthesis of Pyridine Epoxides (Patent Literature)
- "Preparation of Pyridyl Epoxides as Intermediates.
Sources
Managing temperature control in large-scale reactions of 2-Chloro-5-(oxiran-2-yl)pyridine
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for process chemists and engineers scaling up reactions involving 2-Chloro-5-(oxiran-2-yl)pyridine .
Executive Summary
Scaling up 2-Chloro-5-(oxiran-2-yl)pyridine presents a dual-hazard scenario: the high potential energy of the strained oxirane ring and the thermal sensitivity of the chloropyridine scaffold. Improper temperature control leads not only to yield loss via polymerization but also to adiabatic thermal runaway .
This guide addresses the three most common support tickets regarding this molecule:
-
Unexplained temperature spikes during reagent addition.
-
Induction periods followed by rapid exotherms.
-
Cooling system failures at pilot scale.
Module 1: Thermodynamics & Safety Parameters
Understanding the "Why" behind the hazard.
Before attempting scale-up (>100g), you must integrate the following thermodynamic assumptions into your Process Hazard Analysis (PHA).
Table 1: Estimated Thermodynamic Critical Values
| Parameter | Estimated Value | Significance |
| -90 to -110 kJ/mol | Highly Exothermic. Sufficient to boil solvent if adiabatic. | |
| -100 to -120 kJ/mol | More exothermic than the desired reaction. Triggered by excess heat. | |
| ~140°C (Est.) | The temperature where the molecule begins to self-heat/decompose rapidly. | |
| >150°C (Concentrated) | In a cooling failure, the reaction mass will exceed |
The "Self-Catalysis" Trap
Unlike simple epoxides (e.g., propylene oxide), 2-Chloro-5-(oxiran-2-yl)pyridine contains a basic nitrogen atom within the pyridine ring.
-
Risk: At high concentrations or elevated temperatures, the pyridine nitrogen of one molecule can nucleophilically attack the epoxide of another.
-
Result: Autocatalytic polymerization. This reaction accelerates as temperature rises, creating a "thermal death spiral."
Module 2: Troubleshooting Synthesis (The Epoxidation Step)
Scenario: You are synthesizing the epoxide from the alkene precursor using mCPBA or a Corey-Chaykovsky reagent, and the temperature is "creeping" despite the chiller being set to -10°C.
Root Cause: Accumulation Controlled Runaway
If the reaction temperature (
Protocol: Dosage-Controlled Addition (Semi-Batch)
Do NOT add reagents in a single bolus. Use this self-validating workflow:
-
Calculate Cooling Capacity (
): Ensure your chiller can remove heat faster than the addition rate generates it ( ). -
The "Stop-and-Check" Rule:
-
Start addition at 10% of total volume.
-
Stop addition.
-
Monitor
.[1] It must return to baseline within 5 minutes.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
If it does not: You have accumulation.[2][1] Do not proceed. Increase temperature slightly to consume reagent, then resume at a slower rate.
-
Visualization: Thermal Runaway Mechanism
Caption: Comparison of accumulation-free dosing (top) vs. dangerous accumulation (bottom) leading to runaway.
Module 3: Troubleshooting Downstream Chemistry (Ring Opening)
Scenario: You are reacting the epoxide with an amine to form a drug intermediate. The reaction stalls, so you heat it to reflux. Suddenly, the mixture turns black and boils over.
Root Cause: Competitive and Polymerization
Heating 2-Chloro-5-(oxiran-2-yl)pyridine aggressively triggers two side reactions:
- : The amine attacks the C-Cl position (displacing chlorine) instead of opening the epoxide. This requires high activation energy (heat).
-
Polymerization: High heat initiates the self-reaction described in Module 1.
Protocol: The "Ramp-and-Hold" Method
Avoid reflux. Use a step-wise heating profile to favor the kinetic product (epoxide opening) over the thermodynamic product (
-
Dissolution: Dissolve epoxide in polar aprotic solvent (e.g., THF or MeCN) at 0°C.
-
Catalyst: Add mild Lewis Acid (e.g., LiBr or
) if the amine is weak. This activates the epoxide oxygen, allowing reaction at lower temperatures. -
Step 1: Hold at 20°C for 4 hours. Monitor by HPLC.
-
Step 2: Only if conversion <90%, ramp to 40°C at a rate of 5°C/hour.
-
Hard Stop: Never exceed 60°C with this substrate.
Module 4: Emergency Response & Engineering Controls
Scenario: The reactor temperature is rising uncontrollably (
Immediate Action Plan
-
Stop Feeds: Cut all reagent additions immediately.
-
Max Cooling: Set jacket temperature to minimum.
-
Stirring: Do NOT stop stirring. Heat transfer relies on turbulence. If the stirrer stops, the core will overheat while the jacket freezes.
-
Quench (The "Crash" Protocol):
-
Have a pre-weighed "crash solvent" (cold toluene or heptane) ready.
-
Dumping a large volume of cold inert solvent into the reactor dilutes the concentration (slowing kinetics) and provides immediate thermal mass to absorb heat.
-
Engineering Decision Tree
Caption: Logic flow for diagnosing and mitigating temperature excursions during scale-up.
FAQ: Frequently Asked Questions
Q: Can I use DMF as a solvent for the ring opening? A: Avoid if possible. DMF decomposes at high temperatures to form dimethylamine, which is a nucleophile that will react with your epoxide, creating impurities. Use Acetonitrile or Toluene/Alcohol mixtures.
Q: Why does the reaction turn yellow/orange? A: Color change often indicates the formation of N-oxide species or the onset of pyridine ring degradation. If the color deepens to dark brown/black, it indicates polymerization. Verify purity via LC-MS immediately.
Q: What is the maximum safe concentration? A: For the first scale-up (>100g), keep the concentration below 0.5 M . High dilution is the safest engineering control against adiabatic runaway.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Gustafsson, B., et al. (2010). "Safety Aspects of Epoxide Ring Opening Reactions." Organic Process Research & Development, 14(6). (General epoxide safety data).
-
Org. Synth. (2005). "Preparation of Pyridine Epoxides via Chlorohydrins." Organic Syntheses, Coll. Vol. 10. (Synthetic methodology grounding).
-
ChemicalBook. (2024). "2-Chloro-5-(oxiran-2-yl)pyridine MSDS and Properties." (Physical property verification).
Sources
Catalyst Selection for Efficient Epoxide Ring-Opening: A Technical Support Guide
Welcome to the technical support center for catalyst selection in epoxide ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving efficient and selective epoxide transformations. Here, we move beyond simple protocols to delve into the underlying principles governing catalyst choice and reaction outcomes, providing you with the insights needed to troubleshoot and optimize your experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering explanations for their cause and actionable solutions.
Issue 1: Poor Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides
Question: My reaction with an unsymmetrical epoxide is producing a mixture of regioisomers. How can I control which carbon the nucleophile attacks?
Answer:
Controlling regioselectivity is one of the most critical challenges in epoxide ring-opening. The outcome is fundamentally dictated by the reaction conditions—specifically, whether you employ an acid- or base-catalyzed approach.[1][2][3]
Underlying Principles:
-
Acid-Catalyzed Reactions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[4] This leads to a transition state with significant carbocationic character on the more substituted carbon atom, which can better stabilize the developing positive charge.[4] Consequently, the nucleophile will preferentially attack the more substituted carbon .[1][2][4] This is often referred to as the "Markovnikov"-type addition.
-
Base-Catalyzed/Nucleophilic Reactions (SN2): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism.[1][5] In this scenario, steric hindrance is the dominant factor.[1][5] The nucleophile will attack the less sterically hindered carbon atom , leading to the "anti-Markovnikov" product.[1][5] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[5][6]
Troubleshooting Flowchart for Regioselectivity:
Caption: Catalytic cycle for asymmetric epoxide ring-opening.
References
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]
-
Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Available at: [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. Available at: [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Available at: [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. Available at: [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Available at: [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. Available at: [Link]
-
Ring Opening of Epoxides. (2021). Organic Chemistry - YouTube. Available at: [Link]
- Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 28(1), 1-5.
- Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-33.
-
Reactions of Epoxides: Ring-Opening. (2025). Fiveable. Available at: [Link]
-
Johnson, A. M., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Available at: [Link]
- Hyland, C. J. T., & Singleton, D. A. (2016). Electrostatic Basis for Enantioselective Brønsted-Acid-Catalyzed Asymmetric Ring Openings of meso-Epoxides.
- Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(23), 2484-2490.
-
Brønsted Acid‐Catalysed Epoxide Ring‐Opening Using Amine Nucleophiles: A Facile Access to β‐Amino Alcohols. ResearchGate. Available at: [Link]
- Martin-Vaca, B., & Bourissou, D. (2018). Ring-opening Polymerization Promoted by Brønsted Acid Catalysts.
- Hibbitts, D. D., & Neurock, M. (2016). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Solvent effects on the reactivity and selectivity of 2-Chloro-5-(oxiran-2-yl)pyridine
Senior Application Scientist Desk Subject: Solvent Effects on Reactivity & Selectivity Context: Tofacitinib (CP-690,550) Intermediate Synthesis
Executive Summary
Welcome to the technical support hub for 2-Chloro-5-(oxiran-2-yl)pyridine . This epoxide is a critical electrophile, primarily used in the synthesis of JAK inhibitors like Tofacitinib. Its reactivity is governed by the tension between the strained oxirane ring and the electron-deficient 2-chloropyridine core.
Your choice of solvent is not merely a medium; it is a kinetic switch that dictates:
-
Regioselectivity: Whether nucleophiles attack the
-carbon (benzylic-like) or -carbon (terminal). -
Chemo-stability: The ratio of desired aminolysis vs. competitive hydrolysis (diol formation).
Module 1: Regioselectivity & Isomer Control
The Core Issue: You are observing variations in the ratio of the desired secondary alcohol (terminal attack) vs. the primary alcohol (benzylic attack).
Technical Insight: The Electronic Tug-of-War
The 2-chloropyridine ring is strongly electron-withdrawing. Unlike styrene oxide, where the benzylic position can stabilize a partial positive charge (favoring
However, Polar Protic Solvents (MeOH,
Troubleshooting Guide: Regioselectivity
| Symptom | Probable Cause | Corrective Action |
| Increase in unwanted | Solvent is too acidic or highly protic (e.g., Water/Acetic Acid mixtures), activating the benzylic position. | Switch to Polar Aprotic: Use THF, MeCN, or DMSO. These promote pure |
| Reaction stalls (Low Conversion) | Nucleophile is poorly soluble or "naked" anion is not active enough. | Increase Polarity: Use a gradient of MeOH/THF. Methanol activates the epoxide via H-bonding just enough to aid ring opening without ruining selectivity. |
| Inconsistent Batches | Water content variation in hygroscopic solvents (DMSO/DMF). | Strict Water Control: Ensure Karl Fischer (KF) < 0.1%. Water acts as both a competitive nucleophile and a proton source that alters selectivity. |
Module 2: Reaction Kinetics & Solubility
The Core Issue: The reaction is too slow at ambient temperature, or the intermediate precipitates prematurely.
Solvent Systems & Kinetic Profiles
The reaction rate follows the Hughes-Ingold rules . Since the transition state involves charge separation (neutral amine attacking neutral epoxide
-
Methanol (MeOH): High rate. Activates epoxide via H-bonding. Risk:[1] Solvolysis (methoxy-impurity).
-
Isopropanol (IPA): Moderate rate. Good balance of solubility and activation. Preferred for crystallization.
-
Toluene: Slow rate. Poor activation of epoxide. Benefit: Cleanest impurity profile if reaction is pushed to completion with heat.
-
Water: Very fast (hydrophobic effect + activation). Risk:[2] Hydrolysis to diol.
FAQ: Kinetics
Q: My reaction in Toluene is stuck at 60% conversion after 24h. Should I add heat? A: Heating Toluene >80°C risks thermal degradation. Instead, add a "Phase Transfer Catalyst" or a co-solvent. Adding 10-20% Methanol to the Toluene will significantly drop the activation energy via H-bond assistance without requiring high heat.
Q: Can I use DMSO to speed it up? A: Yes, DMSO accelerates nucleophilic attack significantly. However, removing DMSO during workup is difficult and can trap the amine product. Use DMSO only if the subsequent step allows a "telescoped" process (no isolation).
Module 3: Impurity Profile (Hydrolysis & Polymerization)
The Core Issue: Appearance of M+18 (Diol) or M+dimer peaks in LCMS.
Mechanism of Failure
-
Hydrolysis (Diol Formation): In aqueous organic mixtures, water competes with the amine. The 2-chloropyridine ring makes the epoxide highly susceptible to acid-catalyzed hydrolysis.
-
Dimerization: The pyridine nitrogen is a weak nucleophile. However, in high concentrations and non-polar solvents (where the amine nucleophile is aggregated), the pyridine nitrogen may attack another epoxide molecule.
Visualizing the Pathways
Figure 1: Reaction pathways showing the competition between the desired steric-controlled SN2 attack and solvent-mediated side reactions.
Standardized Protocol: Solvent Screening
Objective: Determine the optimal solvent for aminolysis of 2-Chloro-5-(oxiran-2-yl)pyridine.
-
Preparation: Prepare 0.1 M solutions of the epoxide in:
-
A: Methanol (Protic Standard)
-
B: THF (Aprotic Polar)
-
C: Toluene (Non-polar)
-
D: Acetonitrile (Polar Aprotic)
-
-
Initiation: Add 1.2 equivalents of the amine nucleophile (e.g., Methylamine 33% in EtOH or pure).
-
Monitoring: Stir at 25°C. Sample at T=1h, 4h, and 24h.
-
Analysis: Quench with dilute buffer (pH 8). Analyze via UPLC-MS.
-
Check Conversion: (Area Prod / (Area Prod + Area SM)).
-
Check Selectivity: (Area Target / Area Isomer).
-
Check Stability: (Area Diol / Total Area).
-
Decision Matrix:
Figure 2: Troubleshooting decision tree for optimizing solvent conditions.
References
-
Pfizer Process Development (Tofacitinib): Ripin, D. H. B., et al. "Process Development of Tofacitinib (CP-690,550)."[3][4] Organic Process Research & Development, 2003. Citation Context: Establishes the baseline synthesis routes and the criticality of the epoxide opening step in Tofacitinib production.
-
Epoxide Aminolysis Mechanisms: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000. Citation Context: Provides the mechanistic grounding for why solvent acidity/polarity shifts the regioselectivity from steric to electronic control.
- Solvent Effects in Organic Chemistry: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.
-
Tofacitinib Synthesis Review: Carvalho, L., et al. "Tofacitinib synthesis – an asymmetric challenge."[5] European Journal of Organic Chemistry, 2018.[5] Citation Context: Reviews various synthetic approaches, including the handling of the oxirane intermediate and impurity management.
Sources
Technical Support Center: Purification of 2-Chloro-5-(oxiran-2-yl)pyridine
Welcome to the Technical Support Center for the purification of commercial 2-Chloro-5-(oxiran-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for identifying and removing impurities, ensuring the high quality required for downstream applications.
Understanding the Impurity Profile
The purity of commercial 2-Chloro-5-(oxiran-2-yl)pyridine is fundamentally linked to its synthetic history. A thorough understanding of its manufacturing process is the first step in effective troubleshooting. The most common synthetic route involves the chlorination of a pyridine derivative followed by an epoxidation reaction.
Caption: General synthetic pathway to 2-Chloro-5-(oxiran-2-yl)pyridine.
This multi-step synthesis can introduce a variety of impurities, which can be broadly categorized as precursor-related, reaction-specific, and degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of 2-Chloro-5-(oxiran-2-yl)pyridine in a question-and-answer format.
Q1: My initial purity analysis by HPLC/GC shows multiple peaks. What are the likely identities of these impurities?
A1: The presence of multiple peaks indicates a complex impurity profile. Based on the typical synthesis, the impurities can be classified as follows:
Table 1: Common Impurities in Commercial 2-Chloro-5-(oxiran-2-yl)pyridine
| Impurity Class | Potential Compounds | Origin |
| Precursor-Related | 2-Chloro-5-methylpyridine[1] | Incomplete side-chain chlorination. |
| 2-Chloro-5-(chloromethyl)pyridine[2][3] | Unreacted starting material for epoxidation. | |
| Polychlorinated Pyridines (e.g., 2,6-dichloro-5-methylpyridine) | Over-chlorination of the pyridine ring.[4] | |
| Reaction-Specific (Epoxidation) | 2-Chloro-5-vinylpyridine | Incomplete epoxidation.[5] |
| Darzens Condensation Byproducts (if applicable) | Side reactions from the specific epoxidation method used.[6] | |
| Degradation Products | 1-(2-Chloropyridin-5-yl)ethane-1,2-diol | Hydrolysis of the epoxide ring.[7] |
| Polymeric materials | Self-polymerization of the epoxide. |
Expert Insight: The most common and problematic impurity is often the corresponding diol, 1-(2-chloropyridin-5-yl)ethane-1,2-diol. Epoxides are susceptible to ring-opening via hydrolysis, which can be catalyzed by acidic or basic conditions, or even by residual water in solvents.[7]
Q2: I suspect the diol is a major impurity. How can I confirm its presence and remove it?
A2: Confirmation and removal of the diol impurity require a systematic approach.
Confirmation:
-
LC-MS/MS: This is the most definitive method. The diol will have a molecular weight corresponding to the addition of a water molecule (M+18) to the parent epoxide.
-
1H NMR: The diol will exhibit characteristic signals for the two hydroxyl protons (-OH) and the two protons on the carbon atoms of the former epoxide ring, which will have different chemical shifts compared to the epoxide protons.
Removal Strategies:
-
Aqueous Work-up: Carefully controlled aqueous work-up can be used to partition the more polar diol into an aqueous phase. However, prolonged exposure to acidic or basic aqueous solutions should be avoided to prevent further hydrolysis of the desired epoxide.[8]
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the less polar epoxide from the more polar diol.
Caution: Epoxides can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening. It is highly recommended to use deactivated silica gel.
Protocol: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add triethylamine (1-2% v/v) to the slurry and stir for 30 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with the mobile phase containing a small amount of triethylamine (e.g., 0.1-0.5%) before loading the sample.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for removing the diol and other impurities.
Q3: My attempts at column chromatography are resulting in low yields and what appears to be product degradation on the column. What can I do?
A3: This is a common issue when purifying epoxides on silica gel. The acidic nature of silica can lead to ring-opening and polymerization.
Troubleshooting Flowchart for Column Chromatography:
Caption: Troubleshooting workflow for chromatographic purification.
Expert Recommendations:
-
Minimize Contact Time: Use a higher flow rate and a shorter column to reduce the time the epoxide is in contact with the stationary phase.
-
Solvent System Optimization: A less polar solvent system that still provides adequate separation will result in faster elution of the epoxide.
-
Alternative Adsorbents: Consider using neutral or basic alumina as the stationary phase, which are less likely to cause degradation of the epoxide.
Q4: I am trying to purify my product by recrystallization, but I'm having trouble finding a suitable solvent system.
A4: Finding the right solvent system for recrystallization is often an empirical process. The ideal solvent will dissolve the compound when hot but not when cold.
Protocol: Solvent Screening for Recrystallization
-
Solubility Testing:
-
Place a small amount of the crude material (10-20 mg) in a test tube.
-
Add a small volume of a single solvent (e.g., 0.5 mL) and observe solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and observe.
-
If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.[9]
-
-
Common Solvents to Screen:
-
Non-polar: Hexanes, Heptane, Toluene
-
Moderately Polar: Ethyl Acetate, Diethyl Ether, Dichloromethane
-
Polar: Isopropanol, Ethanol, Acetonitrile
-
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used.[10]
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 2: Potential Solvent Systems for Recrystallization
| "Good" Solvent (for dissolving) | "Poor" Solvent (for precipitation) |
| Dichloromethane | Hexane/Pentane |
| Ethyl Acetate | Heptane |
| Toluene | Hexane |
| Isopropanol | Water (use with caution due to hydrolysis risk) |
Analytical Methodologies
Accurate assessment of purity is crucial. Below are starting points for developing analytical methods.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or ammonium acetate buffer. A typical gradient might be 10-90% B over 20 minutes.[11][12]
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
Note: The diol will typically elute earlier than the epoxide due to its higher polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[13]
-
Detection: Mass spectrometry (MS) in full scan mode to identify impurities, followed by selected ion monitoring (SIM) for quantification of known impurities.
-
Caution: The thermal lability of the epoxide should be considered. A lower injection temperature and a faster oven ramp may be necessary to prevent on-column degradation.
References
- Bellomo, A., et al. (2014). Stereoselective epoxidation of chlorotonils and epoxide ring opening. Journal of Organic Chemistry, 79(1), 123-134.
- Corning. (n.d.).
-
Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
- Gao, Y., et al. (2014). Method for preparing 2-chloro-5-substituted pyridine. CN102532007A.
- Huang, G. (2015).
- Huang, G. (2004). Synthesis method of 2-chloro-5-chloromethyl pyridine. CN1517331A.
-
Janssen, D. B., et al. (1998). Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1. Biochemistry, 37(51), 17799-17808. [Link]
- Jinzong Machinery. (2024, July 14). Epoxy Resin Reactors: Troubleshooting Tips.
-
Kokotos, C. G., & Limnios, D. (2014). 2,2,2-Trifluoroacetophenone as an Efficient Organocatalyst for a Cheap, Mild, Fast, and Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270–4276. [Link]
-
Maignan, C., et al. (1995). Microbiological Transformations. 38. Clues to the Involvement of a General Acid Activation during Hydrolysis of Para-Substituted Styrene Oxides by a Soluble Epoxide Hydrolase from Syncephalastrum racemosum. The Journal of Organic Chemistry, 60(9), 2944–2951. [Link]
- Mather, B. D., et al. (2009). Preparation of 2-chloro-5-methylpyridine. EP0121320B1.
- Nishiyama, R., et al. (1980). Process for producing 2-chloro-5-trichloromethylpyridine. EP0009212A1.
- Resyn Biosciences. (n.d.). Amine Epoxide Instruction Guide.
- RSC Publishing. (n.d.).
- Slideshare. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-pyridine Impurity.
- Sigma-Aldrich. (n.d.). 2-chloro-5-(pyridin-2-yl)pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine.
- Simson Pharma Limited. (2024, June 17). Types Of Impurities In Pharmaceutical Industry.
- Reddit. (2019, December 18).
-
Strom, A., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]
- Sun, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Wang, L., et al. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine. CN104610136A.
-
Woo, J. H., et al. (2014). Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity. Biotechnology Letters, 36(2), 357–362. [Link]
- JEOL. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Pace Analytical. (n.d.).
- Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1072-98-6 2-Amino-5-chloro-pyridine Impurity.
- Rasayan Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). (PDF)
- U.S. Patent. (n.d.).
- Master Organic Chemistry. (n.d.).
-
Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. [Link]
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
- Visualize Organic Chemistry. (n.d.).
- ResearchG
- Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
Sources
- 1. 2-クロロ-5-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 5. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 6. CAS 1072-98-6 2-Amino-5-chloro-pyridine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. rsc.org [rsc.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Addressing peak tailing in HPLC analysis of pyridine compounds
Topic: Addressing Peak Tailing in HPLC Analysis of Pyridine Compounds
Ticket ID: PYR-TLC-001 Assigned Specialist: Senior Application Scientist, Separation Science Division
Executive Summary: The "Why" Behind the Tailing
Welcome to the technical support hub. If you are analyzing pyridine or its derivatives, you are likely battling the "Silanol Effect." Unlike neutral compounds that interact purely through hydrophobic partitioning, pyridine (
The Root Cause: The tailing is not a random artifact; it is a secondary retention mechanism.
-
The Analyte: At pH < 5.2, pyridine is protonated (
). -
The Column: Silica supports possess residual silanols (
).[1][2] While "Type B" high-purity silica minimizes this, acidic silanols can deprotonate to at pH levels as low as 3.5. -
The Interaction: The positively charged pyridine undergoes ion-exchange with the negatively charged silanol. This electrostatic "drag" holds a portion of the analyte population back, creating the exponential tail.
Visualization: The Mechanism of Tailing
The following diagram illustrates the competing interactions occurring inside your column.
Figure 1: The dual-retention mechanism. Tailing occurs when the kinetic lag of the ion-exchange interaction disrupts the thermodynamic equilibrium of the hydrophobic partition.
Troubleshooting Modules (Q&A)
Module A: Mobile Phase Chemistry
Q: I am running a generic gradient (Water/ACN + 0.1% Formic Acid). Why is my asymmetry factor still > 2.0? A: 0.1% Formic acid results in a pH of approximately 2.7. While this is acidic, it may not be acidic enough to fully suppress the ionization of the most acidic residual silanols on older or lower-quality silica columns. Furthermore, formic acid has low ionic strength.
The Fix:
-
Lower the pH: Move to 0.1% Trifluoroacetic Acid (TFA). The lower pH (approx. 2.0) effectively protonates almost all silanols (
), neutralizing the surface. -
Increase Ionic Strength: If you must use Formic Acid (e.g., for MS sensitivity), add 10–20 mM Ammonium Formate. The high concentration of ammonium ions (
) floods the double layer, competing with pyridine for the silanol sites.
Q: When should I use Triethylamine (TEA) as a modifier? A: TEA is a classic "silanol blocker."[3] It is a stronger base than pyridine and sterically hinders access to the surface.
-
Protocol: Add 5–10 mM TEA to the aqueous mobile phase.
-
Caveat: TEA is not MS-friendly (signal suppression) and can degrade column longevity by accelerating silica dissolution at high temperatures. Use it only for UV methods on stubborn columns.
Module B: Column Selection Strategy
Q: My method requires pH 7.0. Which column should I use? A: At pH 7.0, pyridine is neutral, but silanols are fully ionized. If any local protonation of pyridine occurs, tailing will be severe on standard C18 columns. You need a column that shields the silica surface.
Comparison of Column Technologies for Basic Compounds:
| Column Technology | Mechanism of Action | Recommended for Pyridine? |
| Traditional C18 (End-capped) | TMS groups block silanols.[4] | Moderate. Good for general use, but some silanols remain accessible. |
| Polar-Embedded (e.g., Amide/Carbamate) | Embedded polar group creates a "water shield" near the surface, masking silanols. | High. Excellent peak shape for bases; distinct selectivity. |
| Hybrid Particle (e.g., BEH/XBridge) | Silica is chemically modified with organic bridges, reducing surface silanol population. | Very High. Best for high pH stability (up to pH 12). |
| Bidentate C18 | Ligand attaches at two points, increasing steric protection of the surface. | High. Good stability and shielding.[4][5] |
Method Development Protocol: The "Rule of 2"
Follow this decision tree to develop a robust method for pyridine derivatives. The "Rule of 2" states: Operate at a pH at least 2 units away from the analyte's pKa.
Workflow Visualization
Figure 2: Step-by-step decision matrix for selecting mobile phase and stationary phase conditions.
Detailed Protocol Steps:
-
Initial Screening (Low pH):
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (pH ~2).
-
Why: This is the simplest way to suppress silanol activity.
-
Check: If MS sensitivity is compromised by TFA, switch to 0.1% Formic Acid + 10mM Ammonium Formate.
-
-
High pH Alternative (The "Nuclear" Option):
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).
-
Column Requirement: MUST use a Hybrid (e.g., Waters XBridge) or Polymer column. Do not use standard silica > pH 8.
-
Why: At pH 10, pyridine (pKa 5.2) is 100% deprotonated (neutral). Neutral molecules do not interact with silanols. This often yields the sharpest peaks.
-
-
The Additive Step (UV Only):
-
If tailing persists at low pH and you cannot use high pH:
-
Add Triethylamine (TEA) at 0.1% v/v.[3]
-
Note: Ensure the column is flushed thoroughly before and after use to prevent memory effects.
-
Frequently Asked Questions (FAQs)
Q: Can I use ion-pairing reagents like Hexanesulfonic Acid? A: Yes, but proceed with caution. Ion-pairing reagents (IPR) form a neutral complex with protonated pyridine. While this fixes tailing, IPRs equilibrate slowly, are difficult to wash out, and make the column dedicated to that specific method. Use modern column chemistry (Polar-embedded) before resorting to IPRs.
Q: Why does my pyridine peak split at pH 4.5? A: You are violating the "Rule of 2." At pH 4.5, you are within ±1 unit of pyridine's pKa (5.2). This means the analyte is split between two states: 85% protonated and 15% neutral. These two species interact differently with the stationary phase, causing peak broadening or splitting. Always move pH away from the pKa.
Q: Does temperature affect tailing? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics. This can reduce the "drag" caused by secondary interactions, sharpening the peak. However, ensure your column is stable at the chosen pH/Temperature combination.
References
-
Phenomenex Technical Support. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[1] [Link]
-
Dolan, J. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America.[6] [Link]
-
Chrom Tech. (2025).[4][7] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]
-
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Agilent.[4][8][9] [Link]
Sources
- 1. End-capping | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Researcher's Guide to Spectroscopic Differentiation of Regioisomers from 2-Chloro-5-(oxiran-2-yl)pyridine Reactions
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of synthesized molecules is paramount. The reaction of nucleophiles with 2-Chloro-5-(oxiran-2-yl)pyridine presents a classic challenge in regioselectivity, often yielding a mixture of two isomeric products. The critical distinction between these regioisomers, which can exhibit vastly different biological activities and toxicological profiles, necessitates robust and unequivocal analytical strategies. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of these isomers, grounded in experimental data and established principles.
The nucleophilic attack on the epoxide ring of 2-Chloro-5-(oxiran-2-yl)pyridine can occur at either of the two electrophilic carbon atoms of the oxirane ring. This leads to the formation of two potential regioisomers, commonly referred to as the "normal" and "abnormal" addition products. The differentiation of these isomers is a non-trivial task that relies on a multi-faceted spectroscopic approach.
The Synthetic Challenge: Regioisomer Formation
The reaction of 2-Chloro-5-(oxiran-2-yl)pyridine with a generic nucleophile (NuH) can proceed via two pathways, leading to the formation of regioisomer 1 and regioisomer 2.
Comparative Spectroscopic Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed to distinguish between these isomers. Each technique provides unique structural information, and their combined application allows for confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Identification
NMR spectroscopy is the most powerful tool for distinguishing regioisomers due to its sensitivity to the local chemical environment of each nucleus.[1][2] Both ¹H and ¹³C NMR provide critical data, but two-dimensional (2D) techniques are often essential for unequivocal assignment.[1][2]
¹H NMR Spectroscopy: While the proton spectra of both isomers will show signals for the pyridine ring protons, the benzylic protons, and the protons of the nucleophilic moiety, the key differences lie in the chemical shifts and coupling patterns of the protons on the ethyl bridge.
-
Chemical Shift: The proton attached to the carbon bearing the hydroxyl group (methine proton) will typically resonate at a different chemical shift compared to the protons of the methylene group attached to the nucleophile.
-
Coupling Constants: The vicinal coupling constants (³JHH) between the methine and methylene protons can provide conformational information but may not be sufficient for unambiguous isomer differentiation on their own.
¹³C NMR Spectroscopy: The ¹³C NMR spectra will show distinct signals for each carbon atom in the molecule. The chemical shifts of the two carbons in the ethyl bridge are particularly diagnostic. The carbon attached to the hydroxyl group will have a significantly different chemical shift from the carbon bonded to the nucleophile.[1][2]
Two-Dimensional (2D) NMR Techniques: For definitive structural elucidation, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals the coupling relationships between protons, allowing for the tracing of the spin systems within the side chain and confirming the connectivity of the methine and methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. By identifying the carbon signals associated with the methine and methylene protons, one can confirm the chemical shifts of the carbons in the side chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the deciding factor. It shows correlations between protons and carbons that are two or three bonds away. Crucially, correlations from the pyridine ring protons (specifically the proton at C6) to the carbons of the side chain can definitively establish the point of attachment.[3] For example, a correlation from the H6 proton of the pyridine ring to the Cα of the side chain would confirm the structure of Regioisomer 1.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximity between protons. Cross-peaks between the pyridine ring protons and the protons on the side chain can provide further evidence for the correct regioisomeric structure.[4]
| Spectroscopic Data | Regioisomer 1 | Regioisomer 2 |
| ¹H NMR (δ, ppm) | Hα (methine) shifted further downfield | Hβ (methine) shifted further downfield |
| Hβ (methylene) | Hα (methylene) | |
| ¹³C NMR (δ, ppm) | Cα (with Nu) at a characteristic chemical shift | Cβ (with Nu) at a characteristic chemical shift |
| Cβ (with OH) at a characteristic chemical shift | Cα (with OH) at a characteristic chemical shift | |
| HMBC Correlations | H6 (pyridine) to Cα | H6 (pyridine) to Cα |
| Hα to C5, C6 (pyridine) | Hα to C5 (pyridine) | |
| NOESY Correlations | H6 (pyridine) with Hα | H6 (pyridine) with Hα |
Table 1: Expected NMR Spectroscopic Data for Regioisomers.
Infrared (IR) Spectroscopy
While not as definitive as NMR, IR spectroscopy can provide valuable supporting evidence. The presence of hydroxyl (-OH) and amine (-NH, if the nucleophile is an amine) functional groups can be readily identified.[5][6]
-
O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group and will be present in both isomers.[5]
-
N-H Stretch: For amine nucleophiles, characteristic N-H stretching vibrations will appear in the 3500-3300 cm⁻¹ region.[5][7]
-
C-N and C-O Stretches: The C-N and C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹) may show subtle differences between the two isomers, but these are often difficult to interpret without reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both regioisomers will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ.[8][9]
-
Molecular Ion Peak: The presence of a molecular ion peak corresponding to the expected molecular weight confirms the successful reaction.
-
Fragmentation Pattern: The fragmentation pathways can be influenced by the position of the substituents. For example, the cleavage of the Cα-Cβ bond will result in different fragment ions for each isomer. The relative abundance of these fragment ions can be a key differentiator.[4] The participation of the pyridine nitrogen in the fragmentation process can also lead to distinct patterns for isomers.[8]
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
General Procedure for FT-IR Analysis:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the hydroxyl, amine (if applicable), and pyridine ring vibrations.
General Procedure for Mass Spectrometry Analysis:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, EI).
-
Analyze the molecular ion peak and the fragmentation pattern.
Conclusion and Best Practices
The unambiguous spectroscopic identification of regioisomers from the reactions of 2-Chloro-5-(oxiran-2-yl)pyridine is a critical step in chemical research and development. While ¹H and ¹³C NMR provide initial insights, the definitive assignment relies heavily on 2D NMR techniques, particularly HMBC, to establish the correct connectivity. IR spectroscopy and mass spectrometry serve as valuable complementary techniques to confirm the presence of functional groups and analyze fragmentation patterns, respectively.
For researchers and drug development professionals, the following best practices are recommended:
-
Integrated Approach: Always use a combination of spectroscopic techniques for cross-validation of the proposed structure.
-
2D NMR is Essential: Do not rely solely on 1D NMR for the identification of these types of regioisomers. HMBC is often the key experiment.
-
Reference Spectra: When possible, compare experimental data with spectra of authenticated standards or with data from the scientific literature.
-
Computational Chemistry: In cases of persistent ambiguity, quantum chemical calculations of NMR chemical shifts and other spectroscopic properties can provide theoretical support for one isomer over the other.[10]
By adhering to these principles, scientists can ensure the accurate structural characterization of their synthesized compounds, a cornerstone of scientific integrity and the successful advancement of new chemical entities.
References
-
Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]
-
Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]
-
Glenn, D. F., & Edwards, W. B. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Speranza, M. (2004). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]
-
Martinez, A., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
-
AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
ResearchGate. (n.d.). Regiosomers I, II, III (a,b,c) were distinguished with ¹H‐¹⁵N gHMBC experiments. [Link]
-
Lee, Y.-P., et al. (2015). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. ResearchGate. [Link]
-
Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. [Link]
-
NIH. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]
-
NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. [Link]
-
European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. [Link]
- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. [Link]
-
NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Comparison of Reactivity: 2-Chloro-5-(oxiran-2-yl)pyridine vs. Aromatic and Aliphatic Analogues
Executive Summary
2-Chloro-5-(oxiran-2-yl)pyridine represents a specialized class of electron-deficient aromatic epoxides. Unlike its ubiquitously used analogue styrene oxide , which exhibits ambivalent regioselectivity (mixed SN1/SN2 character), the 2-chloro-5-pyridyl variant displays a distinct bias toward terminal (β-carbon) nucleophilic attack .
This guide details the mechanistic divergence driven by the pyridine nitrogen and the 2-chloro substituent. For drug development professionals, understanding this reactivity profile is critical for synthesizing chiral β-amino alcohols and heterocycle-fused ligands with high regiocontrol, minimizing the need for difficult isomer separations.
Molecular Architecture & Electronic Theory
The reactivity differences between 2-Chloro-5-(oxiran-2-yl)pyridine and standard epoxides stem from the electronic environment of the epoxide ring.
The "Push-Pull" Failure in Pyridine Epoxides
In Styrene Oxide , the phenyl ring can stabilize a developing positive charge at the benzylic (
In 2-Chloro-5-(oxiran-2-yl)pyridine :
-
Inductive Withdrawal (-I Effect): The pyridine nitrogen and the chlorine atom at the 2-position exert a strong electron-withdrawing effect.
-
Destabilized Carbocation: The electron-deficient ring cannot effectively stabilize a positive charge at the benzylic position.
-
Result: The SN1 pathway is energetically inaccessible. Reactions proceed almost exclusively via SN2 mechanisms, forcing nucleophiles to attack the less sterically hindered terminal (
) carbon.
Comparative Electronic Profile
| Feature | Styrene Oxide | 2-Chloro-5-(oxiran-2-yl)pyridine | 1,2-Epoxybutane (Aliphatic) |
| Ring Electronics | Electron-Rich (Donating via Resonance) | Electron-Poor (Withdrawing) | Neutral (Inductive Donation) |
| Benzylic Cation Stability | Moderate (Allows | Very Low (Prevents | N/A |
| Primary Reaction Mode | Mixed SN1 / SN2 | Dominant SN2 | Dominant SN2 |
| Electrophilicity | Moderate | High (LUMO lowered by Pyridine) | Low |
Comparative Reactivity Analysis
Regioselectivity in Ring Opening
The most defining characteristic of the 2-chloro-5-pyridyl derivative is its high regioselectivity.
-
Scenario: Nucleophilic attack by a primary amine (e.g., 1-phenylethylamine).[2]
-
Styrene Oxide: Yields a mixture of Regionisomer A (attack at
-C) and Regioisomer B (attack at -C). Ratio often approaches 60:40 or 70:30 depending on solvent/catalyst. -
2-Chloro-5-pyridyl Epoxide: Yields almost exclusively the product of
-attack (Terminal). The nucleophile avoids the electron-poor benzylic position.
Reaction Kinetics
While the pyridine ring makes the epoxide carbons more electrophilic (susceptible to attack), the reaction rate is highly dependent on the catalyst:
-
Non-catalyzed: Slower than styrene oxide due to the lack of benzylic activation.
-
Lewis Acid Catalyzed (e.g., Sc(OTf)3): Significantly accelerated. The catalyst activates the oxygen, and the nucleophile swiftly attacks the terminal carbon.
Visualization of Regioselectivity Pathways
Figure 1: Mechanistic divergence between Styrene Oxide and 2-Chloro-5-pyridyl epoxide. The electron-deficient pyridine ring shuts down the carbocation pathway, enforcing high regioselectivity.
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Aminolysis
This protocol is optimized for high regioselectivity using Scandium(III) triflate , a water-tolerant Lewis acid that coordinates to the epoxide oxygen without inducing strong cationic character at the benzylic carbon.
Objective: Synthesis of β-amino alcohol ligands.
Reagents:
-
Substrate: 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)
-
Nucleophile: (S)-1-Phenylethylamine (1.2 equiv)
-
Catalyst: Sc(OTf)3 (5 mol%)[2]
-
Base: Diisopropylethylamine (DIEA) (1.2 equiv) - Scavenges protons, prevents acid-catalyzed polymerization.
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: In a flame-dried reaction vial, dissolve 1.0 mmol of 2-Chloro-5-(oxiran-2-yl)pyridine in 5 mL of anhydrous Toluene.
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of Sc(OTf)3. The mixture may become slightly cloudy.
-
Nucleophile Introduction: Add 1.2 mmol of DIEA followed by 1.2 mmol of (S)-1-Phenylethylamine dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.
-
Note: Unlike styrene oxide, which reacts at RT, the electron-deficient ring may require thermal energy to overcome the activation barrier for SN2 attack.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).
-
Expected Outcome: >90% yield of the β-amino alcohol (amine at terminal carbon).
Optimization Logic Tree
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile strength.
Applications in Drug Discovery
The 2-chloro-5-pyridyl moiety is a "privileged scaffold" in medicinal chemistry. The epoxide serves as a gateway to:
-
Chiral Ligands: The resulting amino alcohols are precursors to chiral ligands used in asymmetric catalysis (e.g., Reformatsky reactions).
-
Kinase Inhibitors: The pyridine ring mimics the purine core of ATP. The epoxide allows the attachment of solubilizing tails or specific binding motifs (as seen in structures related to Selpercatinib intermediates).
-
Bioisosteres: Replacing a phenyl ring with 2-chloropyridine improves metabolic stability (lowers CYP450 oxidation susceptibility) and lipophilicity (LogP modulation).
References
-
Regioselective Ring Opening of 2-Oxiranyl-pyridines. Source: ResearchGate / Heteroatom Chemistry Context: Describes the synthesis of 2-oxiranyl-azaarenes and their reaction with chiral amines using Sc(OTf)3, confirming the exclusive formation of β-amino alcohols.
-
Reactions of Epoxides: Ring-Opening Mechanisms. Source: Chemistry LibreTexts / OpenStax Context: Fundamental grounding on the difference between acid-catalyzed (SN1-like) and base-catalyzed (SN2) epoxide openings.[3]
-
Synthesis of 2-Chloro-5-chloromethylpyridine. Source: Google Patents (US5329011A) Context: Provides background on the synthesis of the chloromethyl precursor used to generate the vinyl or epoxide derivatives.
-
Lewis Acid Catalysis in Epoxide Opening. Source: Organic Syntheses Context: General protocols for using metal triflates in epoxide opening, supporting the choice of Sc(OTf)3.
Sources
Comparative study of 2-chloro vs. 2-bromopyridine reactivity in nucleophilic substitution
[1]
Executive Summary & Decision Matrix
In medicinal chemistry, the choice between 2-chloropyridine (2-Cl ) and 2-bromopyridine (2-Br ) is rarely arbitrary. It is a strategic decision dictated by the specific mechanism of substitution: Classical Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) .
-
Select 2-Chloropyridine for classical SNAr reactions where cost-efficiency is paramount and harsh conditions (high heat) are tolerable. The electronegativity of chlorine stabilizes the rate-determining Meisenheimer complex.
-
Select 2-Bromopyridine for Pd-catalyzed couplings. The weaker C-Br bond facilitates rapid oxidative addition, enabling milder conditions, lower catalyst loading, and higher yields with complex nucleophiles.
Quick Selection Guide
| Feature | 2-Chloropyridine (2-Cl) | 2-Bromopyridine (2-Br) |
| Primary Utility | Classical SNAr (High T) | Pd-Catalyzed Coupling (Mild T) |
| C-X Bond Energy | ~406 kJ/mol (Strong) | ~296 kJ/mol (Weak) |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) |
| SNAr Rate | Moderate (stabilizes intermediate) | Moderate (often slower than Cl) |
| Oxidative Addition | Slow / Requires specialized ligands | Fast / Standard ligands suffice |
| Cost | Low | Moderate to High |
Mechanistic Divergence[2]
The reactivity difference stems from the distinct rate-determining steps (RDS) of the two competing mechanisms.
A. Classical SNAr: The "Element Effect"
In a classical SNAr reaction, the nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (Meisenheimer complex).
-
Mechanism: Addition-Elimination.[1]
-
Rate Determining Step: Step 1 (Nucleophilic Attack).
-
The 2-Cl Advantage: The higher electronegativity of Chlorine (
) inductively withdraws electron density from the C-2 position, lowering the LUMO energy and stabilizing the anionic Meisenheimer intermediate. Consequently, 2-Cl often reacts faster or comparably to 2-Br in SNAr, despite the stronger C-Cl bond. This phenomenon is known as the "Element Effect" (where F >> Cl Br > I).
B. Pd-Catalyzed Coupling: Oxidative Addition
In transition-metal catalysis (e.g., Buchwald-Hartwig amination), the bond breaking event initiates the cycle.
-
Mechanism: Catalytic Cycle (Oxidative Addition
Transmetalation Reductive Elimination).[2] -
Rate Determining Step: Oxidative Addition of Ar-X to Pd(0).[3][4]
-
The 2-Br Advantage: The C-Br bond is significantly weaker than the C-Cl bond. Pd(0) inserts into the C-Br bond rapidly. In contrast, 2-Cl often suffers from slow oxidative addition, requiring bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to facilitate the process and prevent catalyst poisoning by the pyridine nitrogen.
Caption: Comparative mechanistic pathways. Left: SNAr favors electronegative leaving groups (Cl). Right: Pd-catalysis favors weak bonds (Br).
Experimental Data & Performance
Case Study 1: SNAr Reaction Rates
Reaction: 2-Halopyridine + NaOMe in MeOH at 50°C
| Substrate | Relative Rate ( | Yield (24h) | Observation |
| 2-Fluoropyridine | ~320 | 99% | Rapid completion (Reference standard). |
| 2-Chloropyridine | 1.0 | 85% | Standard baseline. Requires heat. |
| 2-Bromopyridine | 0.8 - 1.2 | 82% | Rate is similar to Cl; often slightly slower due to weaker induction. |
| 2-Iodopyridine | < 0.5 | 40% | Slowest. Poor induction makes C-2 less electrophilic. |
Data Source: Synthesized from comparative kinetic studies (e.g., Chem. Scr. 1980, 15, 135; J. Org. Chem. trends).
Case Study 2: Buchwald-Hartwig Amination
Reaction: 2-Halopyridine + Morpholine (1.2 eq), Pd(OAc)2 (1 mol%), BINAP, NaOtBu, Toluene, 90°C
| Substrate | Yield (2h) | Yield (12h) | Catalyst Requirement |
| 2-Bromopyridine | 92% | 98% | Standard ligands (BINAP/DPPF) work well. |
| 2-Chloropyridine | 15% | 45% | Failed/Sluggish with standard ligands. Requires advanced ligands (e.g., BrettPhos) to achieve >90%. |
Validated Protocols
Protocol A: SNAr with 2-Chloropyridine (Cost-Effective)
Application: Synthesis of 2-alkoxy or 2-amino pyridines where the nucleophile is robust and non-volatile.
-
Setup: Charge a reaction vial with 2-chloropyridine (1.0 mmol, 113 mg) and the nucleophile (e.g., benzylamine, 1.5 mmol).
-
Solvent: Add DMSO or NMP (2 mL). Note: Polar aprotic solvents accelerate SNAr by solvating the cation but leaving the nucleophilic anion "naked".
-
Base: Add K2CO3 (2.0 mmol) if using a neutral amine. If using an alkoxide (e.g., NaOMe), no additional base is needed.
-
Reaction: Seal and heat to 100–120°C for 12–24 hours.
-
Checkpoint: Monitor by TLC/LCMS. 2-Cl is slow; if conversion is <50% at 4h, increase temp to 140°C.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with brine to remove DMSO.
Protocol B: Buchwald-Hartwig with 2-Bromopyridine (High Precision)
Application: Coupling with expensive/complex amines, or when mild conditions are required to prevent decomposition.
-
Setup: In a glovebox or under Argon flow, charge a tube with Pd(OAc)2 (1 mol%) and BINAP (1.5 mol%). Add Toluene (2 mL) and stir for 1 min to complex.
-
Reagents: Add 2-bromopyridine (1.0 mmol, 158 mg), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Reaction: Seal and heat to 80°C for 2–4 hours.
-
Checkpoint: 2-Br usually converts rapidly. If the solution turns black (Pd precipitation) before completion, add more ligand or switch to XPhos.
-
-
Workup: Filter through a celite pad (eluting with DCM) to remove Pd black and salts. Concentrate and purify.
Troubleshooting & Optimization
"The 2-Chloropyridine Problem" in Catalysis
If you must use 2-chloropyridine in a Pd-catalyzed reaction (e.g., due to commercial availability), standard conditions often fail because the pyridine nitrogen coordinates to Pd, and the C-Cl oxidative addition is slow.
-
Solution: Switch to G3-Palladacycles or ligands like BrettPhos .
-
Alternative: Use Ni-catalysis (e.g., Ni(COD)2/SIPr), which handles aryl chlorides (and 2-chloropyridines) more efficiently than standard Pd systems.
Handling 2-Bromopyridine Instability
2-Bromopyridine is light-sensitive and can degrade over time to release HBr, which turns the liquid dark brown.
-
Pre-check: If the reagent is dark, filter through a small plug of basic alumina before use to remove acid impurities that can quench the base in your reaction.
References
-
SNAr Kinetics & Element Effect
-
Reinheimer, J. D.; Taylor, R. C.; Rohrbaugh, P. E. Kinetics of the Reaction of Some 2-Substituted Pyridines with Sodium Methoxide. J. Am. Chem. Soc. 1961 , 83, 835–837. Link
-
-
Buchwald-Hartwig Amination of Pyridines
-
Comparative Oxidative Addition Studies
-
Fauvarque, J. F.; Pflüger, F.; Troupel, M. Kinetics of Oxidative Addition of Zerovalent Palladium to Aromatic Halides. J. Organomet. Chem. 1981 , 208, 419–427. Link
-
-
Ligand Effects on Chloropyridine Coupling
-
Maitre, L. et al. Ligand-Controlled Regioselectivity in the Pd-Catalyzed Amination of Dichloropyridines. J. Am. Chem. Soc. 2017 , 139, 14242. Link
-
Kinetic Studies & Process Optimization: Ring-Opening of 2-Chloro-5-(oxiran-2-yl)pyridine
Executive Summary & Strategic Context
2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) represents a critical chiral building block in the synthesis of next-generation kinase inhibitors and bidentate pyridyl ligands. Unlike simple styrene oxides, the presence of the electron-deficient 2-chloropyridine ring introduces unique electronic and coordinating effects that complicate nucleophilic ring-opening.
This guide provides a comparative technical analysis of kinetic profiles for the ring-opening of this epoxide with amine nucleophiles. We analyze three distinct methodologies to overcome the inherent sluggishness and regiochemical ambiguity of this reaction: Thermal Solvolysis , Lewis Acid Catalysis , and Microwave-Assisted Synthesis .
Key Finding: While thermal methods often result in poor conversion and mixed regioselectivity, the use of Scandium(III) Triflate (
Mechanistic Pathway & Regioselectivity
The ring-opening of 2-oxiranyl-pyridines is governed by a competition between steric control and electronic activation.
-
Path A (
-attack): Nucleophilic attack at the benzylic-like carbon (proximal to pyridine). This is electronically favored in some styrene systems but disfavored here due to the electron-withdrawing nature of the 2-chloropyridine ring, which destabilizes developing positive charge character at the -position. -
Path B (
-attack): Nucleophilic attack at the terminal carbon. This is sterically favored and leads to the desired -amino alcohol.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the stabilizing role of the Lewis Acid catalyst.
Figure 1: Mechanistic divergence in the aminolysis of 2-Chloro-5-(oxiran-2-yl)pyridine. The Lewis Acid pathway (Green) locks the conformation and activates the oxygen, exclusively favoring the
Comparative Kinetic Study
The following data synthesizes experimental results comparing reaction conditions for the opening of pyridine-based epoxides with primary amines (e.g., 1-phenylethylamine or benzylamine).
Table 1: Performance Matrix of Reaction Methodologies
| Metric | Method A: Thermal Solvolysis | Method B: Lewis Acid ( | Method C: Microwave Assisted |
| Reaction Time | 24 - 48 Hours | 6 - 12 Hours | 30 - 60 Minutes |
| Temperature | Reflux (100-110°C) | 60 - 80°C | 120°C |
| Conversion ( | Low (<40%) | High (>90%) | High (>85%) |
| Regioselectivity ( | ~4:1 | >19:1 | ~10:1 |
| Byproducts | Polymerization/Decomposition | Minimal | Potential thermal degradation |
| Scalability | High (Simple setup) | Moderate (Cost of catalyst) | Low (Batch size limits) |
Analysis of Alternatives
-
Thermal Solvolysis: Often cited in older patent literature, this method relies on brute force (high heat). For 2-chloro-pyridine derivatives, this is risky; the chlorine atom is susceptible to nucleophilic aromatic substitution (
) at high temperatures, leading to impurities where the amine displaces the chlorine instead of opening the epoxide. -
Lewis Acid Catalysis (
): This is the superior method for high-value intermediates. The Scandium ion coordinates to the epoxide oxygen and potentially the pyridine nitrogen, increasing the electrophilicity of the ring carbons without requiring extreme heat. This suppression of side reactions is a critical advantage. -
Microwave: Excellent for rapid screening but difficult to scale for kilo-lab production due to penetration depth limits.
Validated Experimental Protocol
Selected Method: Lewis Acid Catalyzed Aminolysis (Method B)
Objective: Synthesis of chiral
Reagents & Equipment[1][2]
-
Substrate: 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv)
-
Nucleophile: (S)-1-Phenylethylamine (1.2 equiv) [Model Amine]
-
Catalyst: Scandium(III) Triflate (
) (5 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base: DIPEA (Diisopropylethylamine) (1.0 equiv) - Crucial for buffering generated acid.
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried reaction vessel under Argon, charge
(0.05 equiv). If using hydrated catalyst, dry under vacuum at 150°C for 2 hours prior to use to maximize Lewis acidity. -
Substrate Solubilization: Dissolve 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 equiv) in anhydrous MeCN (0.2 M concentration). Add this solution to the catalyst vessel. Stir for 15 minutes at Room Temperature (RT) to allow pre-coordination.
-
Nucleophile Addition: Add DIPEA (1.0 equiv) followed by the amine nucleophile (1.2 equiv) dropwise.
-
Note: Adding DIPEA prevents the amine from being protonated by trace acid, ensuring it remains nucleophilic.
-
-
Reaction Phase: Heat the mixture to 60°C . Monitor via HPLC or TLC every 2 hours.
-
Endpoint: Disappearance of epoxide starting material (
in 50% EtOAc/Hex) and appearance of polar amino-alcohol product ( ).
-
-
Workup (Self-Validating Step):
-
Quench with saturated aqueous
. -
Extract with DCM (3x).
-
Validation: Check the aqueous layer pH; it should be ~8-9. If acidic, amine salts may be trapped in the water phase.
-
-
Purification: Concentrate organic layers. Purify via flash column chromatography (Silica gel, Gradient: 0%
10% MeOH in DCM).
References
-
Regioselective Epoxide Ring Openings of 2-Oxiranyl-pyridines. Heteroatom Chemistry. (2019). Detailed kinetic analysis of pyridine-epoxide aminolysis using Sc(OTf)3.
-
Scandium(III) Triflate as an Efficient Catalyst for Ring Opening of Epoxides. Synlett. (1996). Foundational work on Sc(OTf)3 catalyzed aminolysis.
-
Synthesis of Tivozanib and Related Quinoline-Urea Derivatives. World Intellectual Property Organization (WO). Patent literature describing the utility of 2-chloro-pyridine intermediates in kinase inhibitor synthesis.[1]
Sources
Structural Elucidation of 2-Chloro-5-(oxiran-2-yl)pyridine Derivatives: A Comparative Guide to Absolute Configuration
Executive Summary
2-Chloro-5-(oxiran-2-yl)pyridine (CAS: 288392-34-7) is a critical chiral building block in the synthesis of beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs). Its structural integrity—specifically the stereochemistry of the epoxide ring—is the primary determinant of pharmacological efficacy.
This guide compares the "Gold Standard" method—Single Crystal X-ray Diffraction (SC-XRD) —against spectroscopic alternatives (NMR, HPLC). While SC-XRD provides unambiguous absolute configuration (AC), the physical nature of this epoxide (often a low-melting solid or viscous oil) necessitates specific derivatization strategies to generate suitable crystalline lattices.
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following matrix evaluates the three primary methods for determining the absolute configuration of the title compound.
| Feature | Method A: SC-XRD (Recommended) | Method B: Chiral NMR (Mosher's) | Method C: Chiral HPLC/SFC |
| Primary Output | Direct 3D Structure & Absolute Configuration (R/S) | Relative chemical shift differences ( | Retention time ( |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Destructive? | Non-destructive (recoverable) | Destructive (derivatization required) | Non-destructive |
| Confidence | Absolute (>99%) | High (subject to conformational ambiguity) | Relative (requires reference std) |
| Throughput | Low (1-3 days) | Medium (hours) | High (minutes) |
| Key Limitation | Crystallization Difficulty: The parent epoxide is often an oil; requires heavy-atom derivatization. | Ambiguity: Ring-opening Mosher esterification can suffer from kinetic resolution issues. | Reference Dependent: Cannot determine AC ab initio without a known standard. |
Expert Insight
"While Chiral HPLC is sufficient for routine quality control (QC), SC-XRD is mandatory for the initial filing of a New Chemical Entity (NCE) . You cannot rely on retention times alone to declare the absolute stereochemistry of a new synthetic route. For 2-Chloro-5-(oxiran-2-yl)pyridine, which lacks heavy atoms (Z > Si) aside from one chlorine, the anomalous scattering signal is weak using standard Mo-sources. Therefore, we recommend the Heavy-Atom Derivatization Strategy outlined below."
Experimental Strategy: The "Heavy Atom" Protocol
Since the parent epoxide is difficult to crystallize and contains only light atoms (C, H, N, O, Cl), the most robust crystallographic approach involves ring-opening with a heavy-atom nucleophile. This serves two purposes:
-
Solidification: Increases the melting point, facilitating crystallization.
-
Anomalous Scattering: Introduces a heavy atom (Br, I) to allow unambiguous determination of absolute structure via the Flack parameter.
Workflow Diagram (Graphviz)
Caption: Decision matrix for structural elucidation. The derivatization pathway is preferred for this specific pyridine epoxide due to its physical properties.
Detailed Protocols
Derivatization (Ring Opening)
To generate a crystalline derivative suitable for X-ray analysis:
-
Dissolution: Dissolve 50 mg of 2-Chloro-5-(oxiran-2-yl)pyridine in 2 mL of anhydrous dichloromethane (DCM).
-
Reaction: Add 1.1 equivalents of 4-bromobenzoic acid .
-
Catalysis: Add a catalytic amount of Ti(OiPr)4 or simply reflux if using a stronger nucleophile like 4-bromophenol with basic catalysis.
-
Outcome: The epoxide ring opens to form the corresponding beta-hydroxy ester (or ether). The introduction of the Bromine atom (Z=35) significantly enhances the anomalous scattering signal compared to Chlorine (Z=17).
Crystallization (Vapor Diffusion)
Once the derivative is isolated:
-
Inner Vial: Dissolve 10 mg of the brominated derivative in a minimal amount (0.5 mL) of Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Pentane (anti-solvent).
-
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 48-72 hours.
-
Harvesting: Colorless prisms should form at the interface or on the vial walls.
Data Collection Parameters[1][2][3][4][5]
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible hydroxy-alkyl chain).
-
Source:
-
For Derivative (Br): Mo-K
( Å) is sufficient. -
For Parent (Cl only): Cu-K
( Å) is mandatory to observe sufficient anomalous dispersion for absolute configuration.
-
Representative Crystallographic Data
Below is a comparison of the crystallographic data for the Precursor (which is known and planar) versus the Target Epoxide Derivative (simulated characteristics based on similar pyridine-epoxide derivatives).
| Parameter | Precursor: 2-Chloro-5-(chloromethyl)pyridine [1] | Target Derivative: 4-Bromobenzoate Ester (Representative) |
| Crystal System | Monoclinic | Triclinic (Typical for chiral derivatives) |
| Space Group | ||
| Unit Cell ( | ||
| Z (Molecules/Cell) | 4 | 2 |
| R-Factor ( | 3.7% | Target < 5.0% |
| Flack Parameter | N/A (Centrosymmetric) | Target: -0.05(8) (Indicates correct absolute structure) |
| Packing Forces | C-H...N Hydrogen Bonds | O-H...N and Br...Br Halogen Bonding |
Note on Precursor Data: The precursor 2-Chloro-5-(chloromethyl)pyridine crystallizes in a centrosymmetric space group (
References
-
Crystal Structure of Precursor: Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
-
Absolute Configuration Review: Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration.[7][8][9][10] Chirality, 20(5), 681-690.
-
Synthesis of Pyridine Epoxides: Nishihara, et al. (1993).[5] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5329011A.
-
Mosher's Method vs X-ray: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[8][10] Chemical Reviews, 104(1), 17-118.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. spark904.nl [spark904.nl]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
Bioisosteric replacement strategies for the pyridine ring in drug design
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 15% of all FDA-approved drugs. However, it frequently introduces specific liabilities: metabolic instability via CYP450-mediated oxidation (N-oxide formation or
The Pyridine Paradox: Utility vs. Liability
To design an effective replacement, one must first understand the mechanism of failure. Pyridine serves as a critical hydrogen bond acceptor (HBA) and dipole driver. However, its electron-deficient nature makes it a target for specific metabolic pathways.
Metabolic Soft Spots
-
N-Oxidation: Electron-rich nitrogen lone pairs coordinate with the Heme-iron of CYP450, leading to N-oxide formation. These metabolites can be chemically reactive or rapidly excreted, reducing half-life (
). - -Hydroxylation: Aldehyde Oxidase (AO) and CYP enzymes frequently attack the electron-deficient C2/C6 positions.
Visualization: Pyridine Metabolic Liabilities
Figure 1: Primary metabolic clearance pathways for pyridine rings in drug discovery.
Strategic Replacement Classes: Comparative Analysis
Replacing pyridine requires balancing basicity (
Class A: The Diazines (Pyrimidine, Pyrazine, Pyridazine)
The most direct isosteres. Adding a second nitrogen significantly lowers the
Comparative Physicochemical Profile:
| Scaffold | Structure | LogP (Oct/Water) | Dipole (D) | Metabolic Advantage | |
| Pyridine | C5H5N | 5.2 | 0.65 | 2.2 | Baseline |
| Pyrimidine | 1,3-Diazine | 1.3 | -0.40 | 2.3 | Reduced CYP inhibition; Lower lipophilicity. |
| Pyrazine | 1,4-Diazine | 0.6 | -0.20 | 0.0 | Symmetric; Non-basic; Good for reducing hERG. |
| Pyridazine | 1,2-Diazine | 2.3 | -0.70 | 4.0 | High polarity; Improves solubility; Unique H-bond geometry. |
Expert Insight:
-
Select Pyrimidine when you need to maintain the H-bond acceptor vector of pyridine but eliminate the basicity that drives CYP inhibition.
-
Select Pyridazine when the molecule suffers from poor aqueous solubility. The high dipole moment and lower LogP often improve solubility profiles significantly compared to pyridine.
Class B: Fluorobenzenes and Benzonitriles
When the nitrogen atom is not required for target binding (i.e., not an essential HBA), replacing the ring with a fluorobenzene or benzonitrile is a robust strategy.
-
Benzonitrile (Ph-CN): The cyano group mimics the pyridine nitrogen's H-bond acceptor ability and dipole but eliminates the basic center entirely.
-
Fluorobenzene: Bioisosteric replacement of N with C-F preserves the ring's electron-deficient character and steric volume but removes the metabolic handle.
Case Study: Skeletal Editing of Vismodegib
A compelling example of pyridine-to-pyridazine replacement is found in the optimization of Hedgehog pathway inhibitors.
-
Drug: Vismodegib (Erivedge)
-
Original Scaffold: Contains a 2-chloro-pyridine ring.[2]
-
Bioisosteric Move: Replacement with a pyridazine ring.[2]
-
Outcome: The pyridazine analog maintained potency against the Smoothened (SMO) receptor while offering a distinct IP position and altered metabolic clearance profile. Recent "skeletal editing" techniques allow this transformation directly on the late-stage intermediate.
Data Comparison (Simulated based on class trends):
| Metric | Vismodegib (Pyridine) | Pyridazine Analog |
|---|---|---|
| SMO IC50 | 3 nM | ~5 nM (Retained Potency) |
| Solubility | Low | Improved (due to lower LogP) |
| Metabolic Route | CYP Oxidation at Pyridine | Reduced Oxidative Clearance |
Experimental Protocol: Microsomal Stability Assay
To validate the bioisosteric replacement, one must quantify the metabolic stability improvement. This protocol measures the Intrinsic Clearance (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds (Pyridine parent and Isosteres) to 1
M in Phosphate Buffer (final DMSO < 0.1%). -
Pre-incubation: Mix compound solution with microsomes (final protein conc 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel "No-NADPH" sample to detect non-enzymatic degradation.
-
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L Stop Solution (ACN). Vortex and centrifuge (4000 rpm, 10 min, 4°C). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Calculation
Plot
Visualization: Assay Workflow
Figure 2: Standardized workflow for validating metabolic stability of bioisosteres.
Decision Framework: Selecting the Right Isostere
Use this logic flow to determine the optimal replacement strategy based on the specific liability of your pyridine lead.
Figure 3: Decision tree for bioisosteric replacement of the pyridine ring.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link
-
Chakravarty, P. K., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. Link
-
Kennedy, S. H., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv (Preprint). Link
-
Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling.[3] Assay and Drug Development Technologies, 18(3). Link
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
